Kahweol oleate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h10-11,22-24,26,30,32,34,40H,3-9,12-21,25,27-29H2,1-2H3/b11-10-/t30-,32-,34+,36-,37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXDAWWJXQHCAA-RWDNSPHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kahweol Oleate: A Technical Overview of Biological Activities and Mechanisms
Disclaimer: Scientific literature specifically detailing the biological activities and mechanisms of kahweol oleate is limited. This document synthesizes the extensive research conducted on its parent compound, kahweol, and related esters such as kahweol palmitate. It is presumed that this compound exhibits a comparable spectrum of activities, as the diterpene kahweol is the primary bioactive constituent. The oleate ester moiety may influence its absorption, distribution, metabolism, and potency.
Introduction
This compound is a naturally occurring diterpene ester found in coffee beans, particularly in unfiltered coffee brews. It is an esterified form of kahweol, a pentacyclic diterpene alcohol, with oleic acid. Kahweol and its related compound, cafestol, are significant bioactive molecules present in coffee oil.[1][2] The biological effects of these diterpenes are a subject of growing interest in the scientific community, with research pointing towards a range of pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant activities.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities and molecular mechanisms of kahweol and its esters, serving as a foundational reference for researchers and drug development professionals exploring the therapeutic potential of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C38H58O4 | |
| Molecular Weight | 578.9 g/mol | |
| CAS Number | 108214-30-8 | |
| Appearance | Light yellow oil | |
| Purity | ≥98% (Commercially available) |
Biological Activities and Mechanisms
The biological activities of kahweol and its esters are multifaceted, targeting several key cellular processes involved in inflammation, carcinogenesis, and oxidative stress.
Anti-inflammatory Activity
Kahweol demonstrates potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.
-
Inhibition of Pro-inflammatory Enzymes and Cytokines: Kahweol has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively, during inflammation. It also reduces the secretion of monocyte chemoattractant protein-1 (MCP-1).
-
Modulation of Signaling Pathways: The anti-inflammatory effects of kahweol are mediated through the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. It has been reported to reduce the translocation of the p65 subunit of NF-κB to the nucleus.
Anticancer Activity
Kahweol exhibits significant anticancer properties across various cancer cell lines through multiple mechanisms.
-
Induction of Apoptosis: Kahweol induces programmed cell death in cancer cells by activating caspase-3, caspase-7, and caspase-9, and promoting the release of cytochrome c from the mitochondria.
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G1 phase in oral squamous cell carcinoma cells.
-
Inhibition of Angiogenesis: Kahweol and its palmitate ester have been shown to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. This is achieved by down-regulating the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Akt.
-
Modulation of Signaling Pathways: Kahweol's anticancer effects are associated with the regulation of several signaling pathways, including the suppression of Akt, ERK/JNK, and STAT3 signaling, and the downregulation of Sp1 transcription factor. In HER2-overexpressing breast cancer cells, kahweol has been shown to inhibit proliferation by suppressing fatty acid synthase (FASN).
Antioxidant and Chemopreventive Activities
Kahweol demonstrates protective effects against oxidative stress and chemical carcinogenesis.
-
Activation of Nrf2 Pathway: Kahweol is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. This leads to the induction of phase II detoxifying enzymes.
-
Induction of Glutathione S-Transferase (GST): Kahweol and its esters, including kahweol palmitate, are potent inducers of Glutathione S-Transferase (GST), an enzyme crucial for the detoxification of carcinogens. The furan moiety of kahweol is vital for this activity.
-
Protection against DNA Damage: It has been shown to inhibit H2O2-induced DNA damage and oxidative stress.
Other Biological Activities
-
Anti-osteoporotic Activity: Kahweol inhibits RANKL-induced osteoclast generation and bone resorbing activity, suggesting its potential in treating osteoporosis. This effect is mediated by blocking Erk phosphorylation and impairing NFATc1 expression.
-
Skin Moisturizing Effects: Kahweol has been shown to exert skin moisturizing activities by upregulating STAT1 activity.
-
Effects on Cholesterol Metabolism: While beneficial in many aspects, it's important to note that unfiltered coffee consumption containing kahweol and cafestol has been associated with an increase in serum cholesterol levels. Studies in HepG2 cells suggest that these diterpenes may reduce the activity of hepatic LDL receptors.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of kahweol are a result of its interaction with multiple cellular signaling pathways.
Nrf2-Mediated Antioxidant Response
Kahweol activates the Nrf2 pathway, leading to the transcription of antioxidant and detoxifying genes.
Inhibition of NF-κB Inflammatory Pathway
Kahweol's anti-inflammatory effects are partly due to its inhibition of the NF-κB signaling cascade.
Experimental Protocols
Detailed experimental methodologies for studying the biological effects of kahweol are crucial for reproducible research. Below are summaries of key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of kahweol (or this compound) for a specified duration (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample.
-
Method:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Nrf2, COX-2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Angiogenesis Assay (Tube Formation Assay)
-
Principle: Assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Method:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of kahweol (or this compound).
-
Incubate for a period (e.g., 6-18 hours) to allow tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length or number of branch points.
-
Experimental Workflow for Investigating Anticancer Effects
Quantitative Data Summary
The following table summarizes quantitative data reported for the biological activities of kahweol. It is important to note that these values may vary depending on the cell line and experimental conditions.
| Biological Activity | Assay | Cell Line/Model | Compound | IC50 / Effective Concentration | Reference |
| Anti-inflammatory | PGE2 production inhibition | Macrophages | Kahweol | ~0.5 µM (for COX-2 inhibition) | |
| Anticancer | Cell Proliferation | MDA-MB231 (Breast Cancer) | Kahweol | Dose-dependent inhibition | |
| Anticancer | Apoptosis Induction | A549 (Lung Cancer) | Kahweol | 10-40 µM | |
| Anti-angiogenic | HMVEC Proliferation | HMVECs | Kahweol Palmitate | Inhibition at 50 µM | |
| Anti-angiogenic | HMVEC Migration | HMVECs | Kahweol Palmitate | Inhibition at 50 µM | |
| Cholesterol Metabolism | LDL Uptake | HepG2 | Cafestol-kahweol mixture | 24% reduction at 20 µg/mL |
Conclusion and Future Directions
The available scientific evidence strongly supports the pleiotropic biological activities of kahweol, the parent compound of this compound. Its anti-inflammatory, anticancer, and antioxidant properties are well-documented and are mediated through the modulation of key cellular signaling pathways, including NF-κB and Nrf2.
While direct experimental data on this compound is currently lacking, the existing research on kahweol and its other esters provides a solid foundation for inferring its potential therapeutic applications. Future research should focus on:
-
Directly investigating the biological activities of this compound to confirm and quantify its effects in comparison to kahweol and other esters.
-
Elucidating the pharmacokinetic and pharmacodynamic properties of this compound to understand its bioavailability and in vivo efficacy.
-
Conducting preclinical in vivo studies to evaluate the therapeutic potential of this compound in models of inflammatory diseases and cancer.
A deeper understanding of the specific contributions of the oleate moiety to the overall activity of the kahweol molecule will be critical for the development of this compound as a potential therapeutic agent.
References
The Chemistry and Isolation of Kahweol Oleate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of kahweol oleate, a diterpene ester found in coffee. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative analysis of kahweol esters, detailed experimental protocols, and the known biological signaling pathways of its parent compound, kahweol.
Natural Sources and Distribution of this compound
This compound is a naturally occurring ester formed between the diterpene alcohol kahweol and the monounsaturated fatty acid, oleic acid. The primary natural source of this compound is the coffee bean, with its concentration being highly dependent on the coffee species, geographical origin, roasting process, and brewing method.
Coffee Species: Coffea arabica beans are the most significant source of kahweol, and consequently this compound, containing substantially higher concentrations than Coffea robusta (canephora) beans. In some Robusta varieties, kahweol may be present in only trace amounts or be entirely absent.
Roasting and Brewing: The roasting process can lead to a reduction in the content of kahweol and its esters. Unfiltered coffee preparation methods, such as boiled coffee, Turkish coffee, and French press, result in a beverage with significantly higher concentrations of diterpenes and their esters compared to filtered coffee, as the paper filter effectively removes the oily fraction containing these compounds.
The table below summarizes the content of total kahweol in various coffee sources, which exists predominantly in its esterified form, including this compound.
| Coffee Source | Kahweol Content (mg/100g of beans) | Reference |
| Coffea arabica (green beans) | 371 - 986 | [1] |
| Coffea robusta (green beans) | 5 - 8 | [1] |
| Coffea arabica (roasted beans) | 661 - 923 | [2] |
Isolation and Purification of this compound
The isolation of individual kahweol esters like this compound from coffee beans is a multi-step process that involves the initial extraction of coffee oil followed by chromatographic separation and purification. While a specific, detailed protocol for the isolation of this compound is not extensively documented, a method for the purification of a similar ester, kahweol palmitate, can be adapted.
Experimental Protocol: Extraction of Coffee Oil
A common and efficient method for extracting the lipid fraction from coffee beans is Soxhlet extraction.
Materials:
-
Green or roasted coffee beans, finely ground
-
Soxhlet extractor apparatus
-
Hexane (or petroleum ether)
-
Rotary evaporator
Methodology:
-
Place a known quantity of ground coffee beans into a thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with hexane.
-
Heat the flask to the boiling point of the solvent. The solvent vapor travels up the distillation arm and floods into the chamber housing the thimble.
-
Once the chamber is nearly full, it is automatically emptied by a siphon side arm, with the solvent returning to the distillation flask. This cycle is allowed to repeat for several hours.
-
After extraction, the solvent, now containing the coffee oil, is collected in the distillation flask.
-
The solvent is then removed using a rotary evaporator to yield the crude coffee oil.
Experimental Protocol: Isolation and Purification of Kahweol Esters
The following protocol, adapted from a method for isolating kahweol palmitate, can be used for the separation of this compound from the extracted coffee oil. This process involves a series of chromatographic techniques to separate the complex mixture of lipids.
Materials:
-
Crude coffee oil
-
Preparative normal-phase High-Performance Liquid Chromatography (HPLC) system
-
Preparative reverse-phase HPLC system
-
Silver nitrate-impregnated thin-layer chromatography (TLC) plates
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile)
Methodology:
-
Initial Fractionation (Preparative Normal-Phase HPLC): The crude coffee oil is subjected to preparative normal-phase HPLC to separate the lipid components based on their polarity. Fractions are collected and analyzed (e.g., by analytical HPLC or TLC) to identify those containing the kahweol esters.
-
Secondary Fractionation (Preparative Reverse-Phase HPLC): The fractions enriched with kahweol esters are then further purified using preparative reverse-phase HPLC. This step separates the esters based on their hydrophobicity, allowing for the isolation of individual esters.
-
Final Purification (Silver Nitrate-Impregnated TLC): For final purification and separation of esters with varying degrees of unsaturation, silver nitrate-impregnated TLC can be employed. The silver ions interact with the double bonds in the fatty acid chains, allowing for the separation of oleate (one double bond) from other esters. The desired band corresponding to this compound is scraped from the plate and the compound is eluted with a suitable solvent.
The workflow for the isolation of this compound is depicted in the following diagram:
Figure 1. General Workflow for the Isolation of this compound
Quantitative Analysis
The quantification of this compound can be challenging due to the lack of commercially available standards and the complexity of the coffee oil matrix. Most quantitative studies report the total kahweol content after saponification (hydrolysis) of the esters. However, Liquid Chromatography-Mass Spectrometry (LC-MS) methods have been developed to identify and semi-quantify individual kahweol esters. The table below presents data on the total kahweol content in coffee oil, which provides an indication of the potential yield of its esters.
| Coffee Source | Total Kahweol in Oil (g/kg) | Reference |
| Green Arabica Coffee Oil | 10.0 - 36.3 | [1] |
| Brazilian Green Arabica Coffee Oil | 63.8 | [1] |
Biological Activity and Signaling Pathways
While there is a lack of specific research on the biological activities of this compound, the parent compound, kahweol, has been extensively studied and shown to modulate several key signaling pathways implicated in various cellular processes. It is plausible that this compound may exert similar biological effects, potentially with altered bioavailability and potency due to the presence of the oleate moiety.
AMPK Signaling Pathway
Kahweol has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and inhibition of lipid accumulation.
Figure 2. Kahweol Activation of the AMPK Signaling Pathway
TGF-β Signaling Pathway
Kahweol has been demonstrated to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in hepatic fibrosis. By inhibiting this pathway, kahweol can decrease the expression of connective tissue growth factor (CTGF).
Figure 3. Kahweol Inhibition of the TGF-β Signaling Pathway
Conclusion
This compound is a significant component of the lipid fraction of coffee, particularly in Coffea arabica. While its specific isolation and biological activities are not as well-characterized as its parent compound, kahweol, this guide provides a framework for its extraction, purification, and potential areas of biological investigation. The detailed protocols and information on the known signaling pathways of kahweol offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related coffee-derived compounds. Further research is warranted to elucidate the specific pharmacological profile of this compound.
References
An In-depth Technical Guide to Kahweol Oleate Derivatives: Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kahweol, a naturally occurring diterpene found in coffee beans, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Esterification of kahweol with fatty acids, such as oleic acid, yields derivatives with potentially enhanced lipophilicity and modified biological activity. This technical guide provides a comprehensive overview of the synthesis of kahweol oleate derivatives, with a focus on enzymatic methods, and delves into their mechanisms of action through various signaling pathways. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Kahweol is a pentacyclic diterpenoid abundant in unfiltered coffee beverages. Its unique chemical structure, featuring a furan ring, contributes to its wide range of biological effects.[1] The modification of kahweol through the esterification of its primary hydroxyl group with oleic acid results in this compound, a derivative with altered physicochemical properties that may influence its absorption, distribution, metabolism, and ultimately, its efficacy. Understanding the synthesis and biological action of these derivatives is crucial for harnessing their therapeutic potential.
Synthesis of this compound Derivatives
The primary method for the synthesis of this compound and other fatty acid esters of kahweol is through enzymatic catalysis, which offers high selectivity and mild reaction conditions, minimizing the degradation of the sensitive kahweol molecule.
Enzymatic Esterification
Lipase-catalyzed esterification is a highly effective method for producing kahweol esters. Candida antarctica lipase B (CAL-B), often in an immobilized form such as Novozym 435, has been shown to efficiently catalyze the reaction between kahweol and various fatty acids, including oleic acid.
This protocol is adapted from the methodology described for the synthesis of kahweol and cafestol esters.
Materials:
-
Kahweol (isolated from green coffee beans)
-
Oleic acid
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Toluene (or other suitable organic solvent)
-
Molecular sieves (optional, for water removal)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Chromatography column
-
Analytical equipment for reaction monitoring (e.g., TLC, GC-FID, or HPLC)
Procedure:
-
Reactant Preparation: Dissolve kahweol and oleic acid in toluene in the reaction vessel. A molar ratio of alcohol (kahweol) to fatty acid (oleic acid) of 1:5 has been shown to yield high conversion rates.
-
Enzyme Addition: Add the immobilized lipase (e.g., CAL-B) to the reaction mixture. An enzyme concentration of approximately 73.3 mg/mL is recommended.
-
Reaction Conditions: Incubate the reaction mixture at 70°C with agitation (e.g., 240 rpm) for 72 hours. The progress of the reaction can be monitored by analyzing small aliquots of the mixture at regular intervals using a suitable chromatographic technique.
-
Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.
-
Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator.
-
Purification: Purify the resulting this compound from the crude product by silica gel column chromatography, using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Expected Yield:
Under optimized conditions, this enzymatic esterification process can achieve conversion rates of 85-88%.
Synthesis Workflow Diagram
Caption: Lipase-catalyzed synthesis of this compound.
Biological Activity and Signaling Pathways
While specific quantitative data for this compound is limited in the current literature, the biological activities of its parent compound, kahweol, are well-documented and provide a strong indication of the potential mechanisms of its derivatives. Kahweol has been shown to modulate several key signaling pathways involved in inflammation, carcinogenesis, and cellular stress responses. It is plausible that this compound and other derivatives retain or even enhance some of these activities.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Chronic inflammation is a key driver of many diseases. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses.
-
Mechanism of Action: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). Kahweol has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of inflammatory mediators.[2]
Caption: Kahweol inhibits the NF-κB signaling pathway.
Anti-cancer Activity: Modulation of the STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Aberrant activation of STAT3 is frequently observed in various cancers.
-
Mechanism of Action: Upon stimulation by cytokines or growth factors, Janus kinases (JAKs) associated with the receptors are activated and phosphorylate the receptor tails. This creates docking sites for STAT3 proteins, which are then recruited and phosphorylated by JAKs. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in cell survival (e.g., Bcl-2) and proliferation. Kahweol has been demonstrated to inhibit the phosphorylation of STAT3, thereby preventing its dimerization and nuclear translocation.[3] This leads to the downregulation of STAT3 target genes and can induce apoptosis in cancer cells.
Caption: Kahweol inhibits the STAT3 signaling pathway.
Antioxidant and Detoxifying Effects: Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, playing a crucial role in cellular defense against oxidative stress.
-
Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with a small Maf protein and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of various cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Kahweol has been shown to activate the Nrf2 pathway, although the precise mechanism of Keap1 inhibition is still under investigation.[4] This activation enhances the cellular antioxidant capacity and detoxification capabilities.
Caption: Kahweol activates the Nrf2-ARE pathway.
Quantitative Data on Biological Activity
While extensive quantitative data for this compound is not yet available, the following tables summarize key findings for kahweol and some of its derivatives, providing a baseline for understanding their potential potency.
Table 1: Anti-proliferative and Cytotoxic Activity of Kahweol Derivatives
| Compound | Cell Line | Activity | IC50 / Concentration | Reference |
| Kahweol Acetate | Prostate Cancer (LNCaP, PC-3, DU145) | Anti-proliferative | Dose-dependent inhibition | |
| Kahweol Acetate | Renal Cancer (ACHN, Caki-1) | Anti-proliferative, Anti-migratory | Synergistic inhibition with cafestol | |
| Kahweol | Hepatocellular Carcinoma (Hep3B, SNU182, SNU42) | Apoptosis Induction | 40 µM | |
| Kahweol | HER2+ Breast Cancer (SKBR3) | Anti-proliferative | - |
Table 2: Anti-inflammatory Activity of Kahweol
| Compound | Cell Line / Model | Effect | Concentration | Reference |
| Kahweol | Human Keratinocytes (HaCaT) | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6) | 5-10 µM | |
| Kahweol | Human Keratinocytes (HaCaT) | Inhibition of JNK, ERK, and p38 phosphorylation | 5-10 µM | |
| Kahweol | Primary Kupffer Cells and Hepatocytes | Decreased LPS-induced cytokine production | - | |
| Kahweol | Endothelial Cells (HUVEC) | Inhibition of COX-2 expression | Dose-dependent |
Conclusion and Future Directions
This compound and other fatty acid derivatives of kahweol represent a promising class of compounds for further investigation in drug discovery. The enzymatic synthesis protocols outlined in this guide offer a robust and efficient means of producing these derivatives for biological evaluation. The well-established mechanisms of action of the parent compound, kahweol, particularly its modulation of the NF-κB, STAT3, and Nrf2 signaling pathways, provide a strong foundation for understanding the potential therapeutic applications of its derivatives.
Future research should focus on a number of key areas:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic investigation of how varying the fatty acid chain length and degree of unsaturation in kahweol esters affects their biological activity is needed.
-
In-depth Pharmacokinetic Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and other derivatives is crucial to assess their bioavailability and in vivo efficacy.
-
Generation of Comprehensive Quantitative Data: There is a pressing need for robust quantitative data, including IC50 values, for this compound and its derivatives across a range of biological assays to enable direct comparison with kahweol and other standard compounds.
-
Exploration of Novel Derivatives: The synthesis and evaluation of other kahweol derivatives, beyond simple fatty acid esters, could lead to the discovery of compounds with novel or enhanced therapeutic properties.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of kahweol derivatives and pave the way for the development of new and effective treatments for a variety of diseases.
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of derivatives of kahweol and cafestol on the activity of glutathione S-transferase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coffee diterpenes kahweol acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Efficacy of Kahweol: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the in vitro studies on the biological effects of kahweol . Despite the request for information on kahweol oleate, a thorough review of scientific literature reveals a significant lack of available data for this specific ester. Therefore, this guide focuses on the extensively studied parent compound, kahweol, which is the bioactive moiety of this compound. The findings detailed herein are critical for understanding the potential therapeutic applications of kahweol and provide a foundational framework for future research into its derivatives, including this compound.
Quantitative Analysis of Kahweol's In Vitro Bioactivities
The following tables summarize the quantitative data from various studies, highlighting the potent anti-cancer and anti-inflammatory effects of kahweol across a range of cell lines and experimental conditions.
Table 1: Anti-proliferative and Cytotoxic Effects of Kahweol on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Observed Effect |
| ACHN | Renal Cancer | Cell Proliferation Assay | 30 µM | ~40% inhibition of proliferation after 48h[1] |
| Caki-1 | Renal Cancer | Cell Proliferation Assay | 100 µM | >90% inhibition of proliferation after 48h[1] |
| A549 | Lung Adenocarcinoma | Cell Viability & Proliferation | 10-40 µM | Time- and dose-dependent anti-proliferative and pro-apoptotic effects[2][3] |
| Hep3B, SNU182, SNU423 | Hepatocellular Carcinoma | CCK-8 Assay | Concentration-dependent | Significant inhibition of cell proliferation after 24h[4] |
| MDA-MB231 | Breast Cancer | Cell Proliferation & Clonogenicity Assay | Not specified | Inhibition of proliferation and clonogenicity |
| SKBR3 (HER2-overexpressing) | Breast Cancer | Cell Proliferation Assay | Not specified | Preferential inhibition of cell proliferation |
Table 2: Anti-inflammatory Effects of Kahweol
| Cell Line/System | Stimulant | Assay | Concentration | Observed Effect |
| HaCaT Keratinocytes | TNF-α/IFN-γ | ELISA & RT-qPCR | 5 µM | 35.2% reduction in IL-1β protein, 62.7% reduction in IL-1β mRNA |
| HaCaT Keratinocytes | TNF-α/IFN-γ | ELISA & RT-qPCR | 10 µM | 40.9% reduction in IL-1β protein, 26.4% reduction in IL-6 protein, 67.6% reduction in IL-1β mRNA, 49.2% reduction in IL-6 mRNA |
| RAW264.7 Macrophages | LPS | Griess Assay & EIA | Not specified | Diminished production of NO and PGE2 |
| Primary Kupffer Cells & Hepatocytes | LPS | ELISA | Not specified | Decreased production of IL-1α, IL-1β, IL-6, and TNF-α |
Table 3: Effects of Kahweol on Cell Migration and Invasion
| Cell Line | Assay | Concentration | Observed Effect |
| HUVEC | Wound Healing Assay | 75 µM | 30% inhibition after 8h, 66% inhibition after 24h |
| Vascular Smooth Muscle Cells | Wound Healing & Transwell Assay | Not specified | Suppressed Ang II-stimulated migration |
Detailed Experimental Protocols
This section outlines the methodologies for key in vitro assays used to evaluate the biological effects of kahweol.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., A549, Hep3B) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of kahweol (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals with DMSO for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of kahweol (e.g., 40 µM) for 24 hours.
-
Cell Harvesting: Detach adherent cells using a gentle cell dissociation agent (e.g., Trypsin-EDTA), and collect all cells, including those in the supernatant. Centrifuge and wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.
Cell Migration Assay (Transwell Assay)
This method assesses the migratory capacity of cells in response to a chemoattractant.
-
Chamber Preparation: Place Transwell inserts (e.g., 8.0 µm pore size) into a 24-well plate. Add complete medium, often containing a chemoattractant, to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Incubation and Treatment: Add kahweol at the desired concentration to the upper chamber and incubate for a specified period (e.g., 24 hours) at 37°C.
-
Cell Removal and Fixation: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with a fixative (e.g., 70% ethanol).
-
Staining and Quantification: Stain the migrated cells with a suitable dye (e.g., Crystal Violet) and count the number of stained cells under a microscope.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, often to elucidate signaling pathways.
-
Cell Lysis: Treat cells with kahweol for the desired time, then wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Denature the protein samples by boiling in SDS-PAGE sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, NF-κB p65, HER2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by kahweol and a typical experimental workflow.
References
- 1. Anti-proliferative and anti-migratory properties of coffee diterpenes kahweol acetate and cafestol in human renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kahweol blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Kahweol in Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Note on Kahweol Oleate: The available scientific literature predominantly focuses on the biological activities of kahweol , a coffee-derived diterpene. Information specifically on This compound is limited. It is plausible that this compound acts as a prodrug, being metabolized to kahweol to exert its effects. This guide will, therefore, concentrate on the well-documented role of kahweol in cellular signaling pathways.
Core Concepts: The Multifaceted Role of Kahweol in Cellular Signaling
Kahweol is a bioactive diterpenoid found in coffee beans that has garnered significant attention for its pleiotropic effects on cellular function.[1][2][3] Its influence spans a wide range of signaling cascades, positioning it as a compound of interest for therapeutic development in areas such as oncology, inflammation, and metabolic disorders. This guide provides a comprehensive overview of the key cellular signaling pathways modulated by kahweol, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Data Presentation: Quantitative Effects of Kahweol
The following tables summarize the quantitative data on the effects of kahweol in various cellular contexts.
Table 1: Anti-inflammatory and Anti-angiogenic Effects of Kahweol
| Effect | Cell Line/Model | Concentration | Quantitative Result | Reference |
| Inhibition of PGE2 and NO production | LPS-activated macrophages | 0.5–10 μM | Dose-dependent inhibition of IKK activation | [4][5] |
| Inhibition of Angiogenesis | Chicken chorioallantoic membrane | 50 nM | Inhibition of angiogenesis in each treated egg | |
| Inhibition of Angiogenesis | Transgenic zebrafish model | 25 μM | 75% of larvae showed inhibited angiogenesis | |
| Inhibition of Endothelial Cell Sprouting | Mouse aortic ring assay | 5 μM | Clear inhibition of endothelial cell sprouting | |
| Inhibition of Endothelial Cell Invasion | HUVEC | 25, 50, 75 µM | 23%, 33%, and 52% inhibition, respectively | |
| Inhibition of JNK phosphorylation | TNF-α/IFN-γ-activated HaCaT cells | 5, 10 μM | 32.6% and 54.2% reduction, respectively | |
| Inhibition of ERK phosphorylation | TNF-α/IFN-γ-activated HaCaT cells | 5, 10 μM | 46.5% and 48.5% reduction, respectively | |
| Inhibition of p38 phosphorylation | TNF-α/IFN-γ-activated HaCaT cells | 5, 10 μM | 49.3% and 58.5% reduction, respectively |
Table 2: Anti-cancer and Pro-apoptotic Effects of Kahweol
| Effect | Cell Line | Concentration | Quantitative Result | Reference |
| Inhibition of Cell Proliferation and Apoptosis Induction | A549 lung adenocarcinoma cells | 10–40 μM | Time (24-48h) and dose-dependent effect | |
| Downregulation of STAT3 phosphorylation | A549 lung adenocarcinoma cells | 10–40 μM | Inhibition of constitutive phosphorylation | |
| Inhibition of p-Akt, p-mTOR, p-p70S6K, and p-4EBP1 | Hep3B and SNU182 hepatocellular carcinoma cells | 40 μM | Significant inhibition |
Cellular Signaling Pathways Modulated by Kahweol
Kahweol's biological activities are underpinned by its ability to modulate a network of interconnected signaling pathways.
Anti-inflammatory Signaling Pathways
Kahweol exhibits potent anti-inflammatory properties by targeting key inflammatory signaling cascades.
-
NF-κB Signaling: Kahweol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It has been shown to suppress the activation of IκB kinase (IKK) in LPS-activated macrophages at concentrations between 0.5 and 10 μM. This leads to the reduced production of pro-inflammatory mediators such as PGE2 and NO.
-
STAT Signaling: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are crucial for cytokine signaling. Kahweol has been reported to down-regulate the STAT3 signaling pathway by inhibiting its constitutive phosphorylation. In some contexts, it can also upregulate STAT1 activity.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to stress and inflammation. Kahweol has been shown to suppress the phosphorylation of ERK, JNK, and p38 in various cell types, contributing to its anti-inflammatory and anti-cancer effects.
Anti-cancer and Pro-apoptotic Signaling Pathways
Kahweol's anti-cancer effects are mediated through the modulation of several pathways that control cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer. Kahweol has been shown to lower the levels of phosphorylated Akt and its downstream targets, mTOR and cyclin D1.
-
Src/mTOR/STAT3 Signaling: In hepatocellular carcinoma cells, kahweol has been found to inhibit the Src/mTOR/STAT3 signaling pathway, leading to decreased cell proliferation and induction of apoptosis.
-
Apoptosis Induction: Kahweol induces apoptosis through multiple mechanisms, including the activation of caspase-3 and the upregulation of the pro-apoptotic protein Activating Transcription Factor 3 (ATF3).
Anti-angiogenic Signaling Pathways
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Kahweol has demonstrated significant anti-angiogenic properties.
-
VEGF Signaling: Kahweol can inhibit the signaling of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, by targeting the VEGFR2 signaling pathway.
-
Extracellular Matrix Remodeling: It also inhibits the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix during angiogenesis.
Metabolic Signaling Pathways
-
AMPK Signaling: Kahweol has been shown to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. This activation contributes to its beneficial effects on metabolism, including increased glucose uptake.
Mandatory Visualizations: Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by kahweol.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for Protein Phosphorylation
This protocol is essential for determining the phosphorylation status of key signaling proteins.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with kahweol at various concentrations and time points.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
Luciferase Reporter Assay for NF-κB Activity
This assay is used to quantify the transcriptional activity of NF-κB.
1. Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.
2. Cell Treatment:
-
After transfection, treat the cells with kahweol for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce NF-κB activity.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as relative luciferase units (RLU) or fold change compared to the control.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of kahweol for the desired time period.
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
Kahweol is a promising natural compound with a remarkable ability to modulate a wide array of cellular signaling pathways. Its anti-inflammatory, anti-cancer, anti-angiogenic, and metabolic regulatory effects are well-documented and are attributable to its interactions with key signaling networks such as NF-κB, STAT, MAPK, PI3K/Akt, and AMPK. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing coffee diterpene. Further research is warranted to elucidate the specific activities of this compound and its potential advantages as a therapeutic agent.
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Kahweol Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol oleate is a semi-synthetic derivative of kahweol, a naturally occurring diterpene found in coffee beans. While research directly investigating this compound is limited, the extensive body of literature on its parent compound, kahweol, provides a strong foundation for identifying its potential therapeutic targets. Kahweol is recognized for a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-angiogenic, and metabolic regulatory effects. It is hypothesized that this compound, as an esterified form of kahweol, may exhibit similar, if not enhanced, bioactivities due to potential changes in bioavailability and cellular uptake. This guide synthesizes the current understanding of kahweol's mechanisms of action to illuminate the probable therapeutic targets of this compound.
The primary molecular targets of kahweol can be broadly categorized into pathways governing inflammation, cancer progression, and metabolic homeostasis. Key signaling cascades modulated by kahweol include NF-κB, STAT3, MAPKs, Nrf2, PI3K/Akt/mTOR, and AMPK. By influencing these central cellular pathways, kahweol, and by extension this compound, presents a multi-targeted approach to disease therapy.
Data Presentation: Summary of Quantitative Data for Kahweol
The following tables summarize quantitative data from studies on kahweol, the parent compound of this compound. This data provides a reference for the concentrations at which biological effects are observed and can guide initial experimental design for this compound. It is important to note that these values are for kahweol and may differ for this compound.
Table 1: Anti-Cancer and Anti-Proliferative Effects of Kahweol
| Cell Line | Assay Type | Effect | Concentration Range (µM) | Reference(s) |
| A549 (Lung Adenocarcinoma) | Cell Viability/Apoptosis | Inhibition of proliferation, induction of apoptosis | 10–40 | [1][2] |
| Human Renal Cancer Cells (ACHN, Caki-1) | Cell Proliferation | Synergistic inhibition with cafestol | Not specified | |
| HER2-overexpressing Breast Cancer Cells | Cell Proliferation/Apoptosis | Preferential inhibition and cell death induction | Not specified | [3] |
| Human Fibrosarcoma HT-1080 | Invasion/Metastasis | Inhibition of MMP-9 expression | Not specified | [4] |
| Oral Squamous Carcinoma Cells | Cell Cycle/Apoptosis | G1 phase arrest and apoptosis | Not specified |
Table 2: Anti-Inflammatory Effects of Kahweol
| Cell Line/Model | Assay Type | Effect | Concentration Range (µM) | Reference(s) |
| LPS-activated Macrophages | PGE2 and NO Synthesis | Significant inhibition | 0.5–10 | |
| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | Cytokine/Chemokine Production (mRNA) | Reduction of IL-1β, IL-6, CXCL8, MDC | 5–10 | |
| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | Cytokine/Chemokine Production (Protein) | Reduction of IL-1β, IL-6, CXCL8, MDC | 5–10 | |
| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | MAPK Phosphorylation (JNK, ERK, p38) | Reduction in phosphorylation | 5–10 | |
| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | NF-κB p65 Phosphorylation | Reduction in phosphorylation | 5–10 | |
| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | STAT1/STAT3 DNA-binding Activity | Reduction in DNA-binding | 5–10 |
Table 3: Metabolic and Other Effects of Kahweol
| Cell Line/Model | Assay Type | Effect | Concentration (µg/mL) | Reference(s) |
| 3T3-L1 Adipocytes | Lipid Accumulation | Significant reduction | 25 | |
| AML12 and Primary Hepatocytes | Nrf2/HO-1 Pathway Activation | Increased protein levels | 10-40 (µM) | |
| HUVECs | Angiogenesis (in vitro) | Inhibition of proliferation, tube formation, migration | 25–75 (µM) | |
| Chicken Chorioallantoic Membrane | Angiogenesis (in vivo) | Inhibition of angiogenesis | 50 (nM) |
Signaling Pathways and Therapeutic Targets
Based on the literature for kahweol, the following signaling pathways are potential therapeutic targets for this compound.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS. Kahweol has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators. This suggests that this compound could be a potent anti-inflammatory agent.
STAT3 Signaling Pathway in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers. Upon phosphorylation, typically by Janus kinases (JAKs) or other kinases like Src, STAT3 dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Kahweol has been demonstrated to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes and subsequent induction of apoptosis in cancer cells. This positions this compound as a potential therapeutic agent for cancers with aberrant STAT3 signaling.
Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels by its repressor Keap1, which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, such as heme oxygenase-1 (HO-1). Kahweol is a known activator of the Nrf2 pathway, enhancing the cellular defense against oxidative stress. This suggests a role for this compound in diseases with an underlying oxidative stress component.
PI3K/Akt/mTOR and MAPK Signaling in Cancer
The PI3K/Akt/mTOR and MAPK (ERK, JNK, p38) pathways are critical for cell proliferation, survival, and differentiation. These pathways are frequently hyperactivated in cancer. Kahweol has been shown to inhibit the phosphorylation of key components in both of these cascades, such as Akt, mTOR, ERK, and JNK, in various cancer cell lines. This leads to reduced cell proliferation and induction of apoptosis, indicating that this compound could be a valuable multi-targeted anti-cancer agent.
AMPK Signaling in Metabolism
AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. In the context of metabolic diseases, AMPK activation can lead to increased glucose uptake and fatty acid oxidation, and decreased lipid synthesis. Kahweol has been found to activate AMPK, which in turn leads to the inhibition of adipogenesis and a reduction in lipid accumulation. This suggests that this compound could be a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Experimental Protocols
The following are generalized protocols for key experiments that can be employed to investigate the therapeutic potential of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Workflow:
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Phosphorylated Proteins
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3).
Workflow:
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Luciferase Reporter Assay for Transcription Factor Activity
This assay is used to measure the effect of this compound on the transcriptional activity of transcription factors like NF-κB, STAT3, or Nrf2 (via an ARE reporter).
Methodology:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the response element for the transcription factor of interest and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound and/or a known activator of the pathway.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
While direct experimental evidence for this compound is still emerging, the extensive research on its parent compound, kahweol, provides a robust framework for predicting its therapeutic targets. The potential for this compound to modulate key signaling pathways in inflammation, cancer, and metabolic diseases makes it a compelling candidate for further investigation. Its anti-inflammatory properties appear to be mediated through the inhibition of the NF-κB and MAPK pathways. Its anti-cancer effects are likely driven by the suppression of pro-survival pathways such as PI3K/Akt/mTOR and STAT3, leading to apoptosis and reduced proliferation. Furthermore, its ability to activate the Nrf2 antioxidant response and the AMPK metabolic pathway suggests therapeutic potential in a broader range of diseases characterized by oxidative stress and metabolic dysregulation. Future research should focus on directly assessing the activity of this compound to confirm these predicted targets, quantify its potency, and evaluate its pharmacokinetic and pharmacodynamic properties.
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Kahweol Oleate and its Interaction with Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol oleate is a diterpene ester naturally present in coffee beans, formed from the diterpenoid alcohol kahweol and the unsaturated fatty acid oleic acid.[1][2] While kahweol itself has been the subject of numerous studies investigating its diverse biological activities, research specifically detailing the protein interactions of this compound is limited.[3][4] This guide provides a comprehensive overview of the known protein interactions and modulated signaling pathways of the parent compound, kahweol, as a basis for understanding the potential therapeutic applications of this compound. It is anticipated that the oleate esterification may influence the lipophilicity and bioavailability of the molecule, potentially altering its pharmacokinetic profile and cellular uptake, thereby modulating its interaction with protein targets.
Chemical Structure:
-
Kahweol: C₂₀H₂₆O₃[5]
-
This compound: C₃₈H₅₈O₄
Protein Interactions of Kahweol
Kahweol has been shown to interact with a variety of protein targets, leading to a range of cellular effects. These interactions are central to its observed anti-inflammatory, antioxidant, and anti-cancer properties.
Quantitative Data on Kahweol-Protein Interactions
The following table summarizes the available quantitative data on the effects of kahweol on various protein-related activities. It is important to note that these values are for kahweol , and not this compound.
| Target/Process | Cell Line/System | Method | Observed Effect | Effective Concentration/IC₅₀ | Reference |
| LDL Receptor Activity | HepG2 cells | LDL uptake and degradation assay | Decreased LDL binding, uptake, and degradation | 10-20 µg/mL | |
| Angiogenesis | Chicken chorioallantoic membrane assay | In vivo angiogenesis assay | Inhibition of angiogenesis | 50 nM | |
| Endothelial Cell Sprouting | Mouse aortic ring assay | Ex vivo angiogenesis assay | Inhibition of sprouting | 5 µM | |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation assay | Dose-dependent inhibition | 25-75 µM | |
| Osteoclast Differentiation | Bone marrow-derived macrophages | In vitro differentiation assay | Dose-dependent inhibition | Not specified | |
| Lipid Accumulation | 3T3-L1 cells | Adipogenesis assay | Reduction of lipid accumulation | 25 µg/mL |
Key Signaling Pathways Modulated by Kahweol
Kahweol influences several critical signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress response.
NF-κB Signaling Pathway
Kahweol has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. By preventing the translocation of the p65 subunit to the nucleus, kahweol downregulates the expression of pro-inflammatory genes.
Caption: Kahweol's inhibition of the NF-κB signaling pathway.
Nrf2-ARE Signaling Pathway
Kahweol is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and detoxification enzymes.
Caption: Kahweol's activation of the Nrf2-ARE antioxidant pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is involved in cell proliferation and differentiation. Kahweol has been shown to inhibit the phosphorylation of ERK in certain contexts, such as osteoclastogenesis.
Caption: Kahweol's modulation of the MAPK/ERK signaling cascade.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on kahweol. These protocols can be adapted for the study of this compound.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status, which is a common mechanism of protein activation or deactivation.
Workflow:
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties [mdpi.com]
- 2. This compound | 108214-30-8 | IEA21430 | Biosynth [biosynth.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C38H58O4 | CID 98053268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Kahweol Oleate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and purification of kahweol oleate, a diterpene ester derived from kahweol and oleic acid.[1] Kahweol, a compound found in coffee beans, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-carcinogenic activities.[1][2] Its esterification to form this compound can modify its lipophilicity and bioavailability, making it a compound of interest for pharmaceutical and nutraceutical applications.
Synthesis of this compound
This compound can be synthesized through both enzymatic and chemical methods. Enzymatic synthesis, particularly using lipases, offers a mild and selective alternative to traditional chemical esterification, which may require harsh conditions that can degrade the sensitive diterpene structure.[3]
Enzymatic Synthesis using Lipase
Lipase-catalyzed esterification is an effective method for producing kahweol esters.[3] This protocol is based on the successful synthesis of various kahweol esters, optimized for high conversion rates.
Table 1: Optimized Parameters for Lipase-Catalyzed Synthesis of Kahweol Esters
| Parameter | Optimized Value |
| Enzyme | Candida antarctica Lipase B (CAL-B) |
| Substrate Molar Ratio (Kahweol:Oleic Acid) | 1:5 |
| Enzyme Concentration | 73.3 mg/mL |
| Solvent | Toluene |
| Temperature | 70 °C |
| Agitation | 240 rpm |
| Reaction Time | 3 days |
| Conversion Rate | 85-88% |
Materials:
-
Kahweol (isolated from green coffee beans)
-
Oleic acid
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Toluene (anhydrous)
-
2 mL reaction vials with airtight screw caps
-
Shaking incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) for monitoring conversion
Procedure:
-
Substrate Preparation: Prepare stock solutions of kahweol and oleic acid in toluene. The concentration should be calculated to achieve a final molar ratio of 1:5 (kahweol:oleic acid) in the reaction mixture.
-
Enzyme Addition: Weigh 110 mg of immobilized CAL-B enzyme into a 2 mL reaction vial.
-
Reaction Mixture: Add the prepared kahweol and oleic acid solutions to the vial containing the enzyme. The final volume should be such that the enzyme concentration is 73.3 mg/mL.
-
Incubation: Securely seal the vial and place it in a shaking incubator set to 70 °C and 240 rpm.
-
Reaction Monitoring: Allow the reaction to proceed for 3 days. The conversion of kahweol to this compound can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by GC-FID.
-
Reaction Termination: After 3 days, or once the reaction has reached the desired conversion, terminate the reaction by filtering out the immobilized enzyme. The resulting solution contains this compound.
Caption: Enzymatic synthesis workflow for this compound.
Purification of this compound
The crude product from the synthesis reaction will contain unreacted starting materials and potentially some by-products. Purification is essential to obtain high-purity this compound. A multi-step chromatographic approach is generally effective.
Table 2: Purification Methods for Kahweol Esters
| Method | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Preparative Normal-Phase Liquid Chromatography | Silica Gel | Not specified, typically a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) | Initial fractionation of the crude extract. |
| Preparative Reverse-Phase Liquid Chromatography (HPLC) | C18 | Not specified, typically a polar/non-polar solvent gradient (e.g., Acetonitrile/Water) | Separation of compounds based on polarity. |
| Silver Nitrate-Impregnated Thin-Layer Chromatography | Silica gel impregnated with silver nitrate | Not specified, typically non-polar solvents | Final purification step, separates compounds based on the degree of unsaturation. |
| Liquid-Liquid Extraction | Ethyl acetate and water, followed by hexane and acetonitrile/methanol | N/A | Sequential extraction to remove impurities based on their solubility. |
| Crystallization | N/A | Cooled organic solvent (e.g., methanol) | Can be used for purification if the product is a solid at low temperatures. |
Materials:
-
Crude this compound solution
-
Silica gel for column chromatography
-
C18 silica gel for preparative HPLC
-
Silver nitrate
-
TLC plates (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water, methanol)
-
Rotary evaporator
Procedure:
-
Solvent Removal: Remove the reaction solvent (toluene) from the crude product solution using a rotary evaporator.
-
Normal-Phase Chromatography (Initial Fractionation):
-
Dissolve the crude residue in a minimal amount of a non-polar solvent like hexane.
-
Load the solution onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
-
-
Reverse-Phase HPLC (Intermediate Purification):
-
Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile).
-
Inject the solution into a preparative HPLC system equipped with a C18 column.
-
Elute with a suitable mobile phase, such as a gradient of acetonitrile and water.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent.
-
-
Silver Nitrate-Impregnated TLC (Final Polishing - Optional):
-
For very high purity, a final purification step using silver nitrate-impregnated TLC can be performed. This method separates molecules based on the degree of unsaturation.
-
Prepare TLC plates by dipping them in a solution of silver nitrate in a suitable solvent (e.g., acetonitrile) and then activating them by heating.
-
Spot the product onto the plate and develop it with a non-polar solvent system.
-
Scrape the band corresponding to this compound and extract the compound from the silica with a polar solvent.
-
Caption: General purification workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
References
Application Notes and Protocols for the Quantification of Kahweol Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol oleate is a diterpene ester found in coffee beans, formed from the diterpenoid alcohol kahweol and the unsaturated fatty acid, oleic acid. As a naturally occurring compound in a widely consumed beverage, this compound is of interest to researchers for its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices such as coffee beans, coffee oil, and brewed coffee is essential for quality control, research, and potential therapeutic applications.
This document provides detailed application notes and protocols for the analytical techniques used to quantify this compound. The primary methods discussed are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity for direct quantification.
Analytical Techniques Overview
The quantification of this compound can be approached in two ways:
-
Indirect Quantification: This involves the saponification (alkaline hydrolysis) of the coffee oil or extract. This process cleaves all fatty acid esters of kahweol, liberating free kahweol. The total free kahweol is then quantified, typically by HPLC-UV/DAD or LC-MS. This method provides the total kahweol content but does not differentiate between the various ester forms (e.g., oleate, palmitate, linoleate).
-
Direct Quantification: This is the preferred method for specifically measuring this compound. It involves the direct analysis of the intact ester without a hydrolysis step. This requires more sophisticated analytical techniques like HPLC-DAD with spectral deconvolution or, more definitively, LC-MS/MS to separate and selectively detect this compound from other co-eluting kahweol esters.
This application note will focus on the direct quantification of this compound.
Data Presentation
The following tables summarize quantitative data for kahweol esters, including this compound, from various studies. These tables are designed for easy comparison of the levels found in different types of coffee beverages.
Table 1: Quantification of Kahweol Esters in Various Coffee Brews using HPLC-DAD with Spectral Deconvolution
| Coffee Brew Type | This compound (mg/L) | Kahweol Linoleate (mg/L) | Kahweol Palmitate (mg/L) | Kahweol Stearate (mg/L) | Total Kahweol Esters (mg/L) |
| Boiled Coffee | 120 ± 11 | 211 ± 18 | 588 ± 45 | 97 ± 9 | 1016 |
| French Press | 45 ± 4 | 79 ± 7 | 219 ± 19 | 36 ± 3 | 379 |
| Moka Pot | 28 ± 3 | 49 ± 5 | 136 ± 12 | 23 ± 2 | 236 |
| Espresso | 18 ± 2 | 31 ± 3 | 87 ± 8 | 15 ± 1 | 151 |
| Filtered Coffee | 1.5 ± 0.2 | 2.6 ± 0.3 | 7.3 ± 0.6 | 1.2 ± 0.1 | 12.6 |
| Instant Coffee | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected |
Data adapted from Moeenfard et al., 2016. Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Direct Quantification of this compound using HPLC-DAD with Spectral Deconvolution
This protocol is based on the method developed by Moeenfard et al. (2016) for the direct quantification of kahweol esters in coffee brews.
1. Sample Preparation (Coffee Brew)
-
Objective: To extract diterpene esters from the coffee brew.
-
Reagents: Diethyl ether, Methanol, 2M NaCl solution, Acetonitrile, Isopropanol.
-
Procedure:
-
To 2.5 mL of coffee brew, add 5.0 mL of diethyl ether and 0.5 mL of methanol in a centrifuge tube. The methanol helps to break any emulsion and create a clean interface.
-
Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the upper organic (diethyl ether) phase.
-
Repeat the extraction of the aqueous phase with another 5.0 mL of diethyl ether.
-
Combine the two organic extracts.
-
Wash the combined ether phase with 5.0 mL of 2 M NaCl solution to remove any remaining water-soluble impurities. Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the cleaned ether phase to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of acetonitrile.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to HPLC analysis.
-
2. HPLC-DAD Instrumentation and Conditions
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile/Isopropanol (70:30, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Detection: DAD detection in the range of 200-400 nm. For specific detection of kahweol esters, a wavelength of 290 nm is used.
-
Quantification:
-
Due to the co-elution of different kahweol esters, spectral deconvolution software is necessary to resolve the individual ester peaks.
-
Create a calibration curve using a commercially available this compound standard of known concentrations.
-
Quantify this compound in the samples by comparing its peak area (after deconvolution) to the calibration curve.
-
Protocol 2: Direct Quantification of this compound using LC-MS/MS
This protocol is a proposed method based on established LC-MS/MS analysis of diterpenes and other lipid esters. It offers higher selectivity and sensitivity compared to HPLC-DAD.
1. Sample Preparation
-
The sample preparation can follow the same liquid-liquid extraction procedure as described in Protocol 1.
-
For solid samples like roasted coffee beans, a preliminary oil extraction step is required. This can be achieved by Soxhlet extraction with a suitable solvent like n-hexane or methyl tert-butyl ether (MTBE). The resulting oil is then dissolved in a suitable solvent and diluted for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. APCI in positive mode is often suitable for less polar compounds like diterpene esters.
-
Column: A C18 or C8 reversed-phase column suitable for LC-MS (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient elution is recommended for better separation of the complex lipid matrix.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient Program (example):
-
0-2 min: 70% B
-
2-15 min: Linear gradient from 70% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 70% B
-
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive ESI or APCI.
-
Precursor Ion ([M+H]⁺): Kahweol has a molecular weight of 314.4 g/mol and oleic acid is 282.47 g/mol . The esterification results in the loss of a water molecule (18.02 g/mol ). Therefore, the molecular weight of this compound is approximately 578.9 g/mol . The precursor ion to monitor would be the protonated molecule [M+H]⁺ at m/z 579.9.
-
Product Ions: The fragmentation of the this compound precursor ion would likely result in the neutral loss of the oleic acid moiety or the formation of a characteristic fragment ion from the kahweol backbone. A key product ion would be the kahweol fragment at m/z 297.1 (corresponding to [Kahweol+H-H₂O]⁺).
-
Proposed MRM Transitions for this compound:
-
Quantifier: 579.9 → 297.1
-
Qualifier: 579.9 → [Another characteristic fragment, e.g., from the oleic acid chain]
-
-
MS Parameters: Dwell time, collision energy, and other source parameters should be optimized by infusing a standard solution of this compound.
-
-
Quantification:
-
Prepare a calibration curve using a serial dilution of a this compound standard in a suitable solvent.
-
Analyze the samples and standards using the developed LC-MS/MS method.
-
Quantify this compound in the samples by comparing the peak area of the quantifier MRM transition to the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
Caption: Analytical approaches for kahweol and its esters.
Application Note: Analysis of Kahweol and Cafestol Diterpenes by High-Performance Liquid Chromatography
Introduction
Kahweol and cafestol are diterpene molecules found almost exclusively in coffee beans.[1] As kahweol oleate is an ester of kahweol, the analysis typically involves a saponification (hydrolysis) step to liberate the kahweol alcohol prior to chromatographic analysis. These compounds have been the subject of significant research due to their biological activities, which include both positive effects, such as anticarcinogenic properties, and negative effects, like elevating blood lipid levels.[1][2] High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the quantification of these diterpenes as it allows for analysis without sample derivatization, thereby preventing the thermal degradation of lipid components.[3] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the simultaneous quantification of kahweol and cafestol.
Experimental Workflow
The overall process for the analysis of kahweol and cafestol from a coffee matrix involves sample preparation followed by HPLC analysis. The sample preparation is critical and typically involves saponification to hydrolyze the esterified diterpenes into their alcohol forms, which are then extracted and analyzed.
Caption: Workflow for diterpene analysis.
Methodology
This protocol is based on established and validated methods for the extraction and quantification of kahweol and cafestol from coffee samples.[4]
Reagents and Materials
-
Kahweol and Cafestol reference standards (HPLC grade, ≥98.0%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium Hydroxide (KOH)
-
Diethyl Ether
-
Syringe filters (0.45 µm)
Sample Preparation: Direct Hot Saponification (DHS)
Direct saponification has been shown to be more efficient for the extraction of kahweol and cafestol compared to methods involving a pre-extraction of lipids.
-
Weigh an appropriate amount of the coffee sample (e.g., 100 g of green coffee beans, powdered) for oil extraction or a smaller amount of roasted coffee powder.
-
For coffee oil, prepare it via Soxhlet extraction using 95% alcohol at 70°C for 3 hours.
-
Perform a direct hot saponification of the sample. This step hydrolyzes the fatty acid esters of kahweol and cafestol.
-
After saponification, extract the resulting diterpene alcohols with an organic solvent such as diethyl ether.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a known volume of the mobile phase or diluent (e.g., 100% methanol).
-
Filter the final solution through a 0.45 µm pore size filter before injection into the HPLC system.
Chromatographic Conditions
A reverse-phase HPLC method is commonly employed for the separation of these diterpenes.
| Parameter | Condition | Source |
| HPLC System | Agilent, Shimadzu, or equivalent with DAD/UV Detector | |
| Column | Kinetex XBC-C18 (250 mm × 4.6 mm, 5 µm) or equivalent | |
| Mobile Phase | Isocratic elution with Methanol:Water (75:25, v/v) or Acetonitrile:Water (55:45, v/v) | |
| Flow Rate | 1.2 - 1.5 mL/min | |
| Injection Volume | 10 µL | |
| Column Temperature | 25°C | |
| Detection | Diode Array Detector (DAD) or UV Detector set at 289-290 nm for kahweol and 224-230 nm for cafestol | |
| Run Time | Approximately 17 minutes |
Results and Data
The developed HPLC methods have been validated for linearity, precision, accuracy, and sensitivity. The following tables summarize the quantitative performance of representative methods.
Method Validation Parameters
| Parameter | Kahweol | Cafestol | Source |
| Retention Time (min) | ~6.67 | ~7.35 | |
| LOD (mg/100 g) | 2.3 | 3.0 | |
| LOQ (mg/100 g) | - | - | |
| Linearity (R²) | > 0.99 | > 0.99 | |
| Recovery (%) | 99% (average) | 94% (average) |
Precision Data (%RSD)
| Precision Type | Level | Kahweol (%RSD) | Cafestol (%RSD) | Source |
| Repeatability | 400 ppm | 0.082% | 0.080% | |
| Intra-day | 100-120 ppm | 0.018% - 0.032% | 0.011% - 0.040% | |
| Inter-day | 100-120 ppm | 0.047% - 0.112% | 0.044% - 0.133% |
Conclusion
The described reverse-phase HPLC method provides a simple, optimized, and validated approach for the quantitative determination of kahweol and cafestol in coffee samples. The use of isocratic elution with a methanol-water or acetonitrile-water mobile phase on a C18 column allows for excellent separation and resolution of the target analytes. The direct saponification sample preparation method is efficient, leading to good recovery and reliable quantification, making this protocol highly suitable for quality control, research, and development in the food science and pharmaceutical industries.
References
Application Note: Mass Spectrometry Analysis of Kahweol Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol oleate is a diterpene ester naturally present in coffee beans, formed from the esterification of the diterpenoid alcohol kahweol and the unsaturated fatty acid, oleic acid. As a lipophilic compound, it contributes to the overall chemical profile of coffee oil. The analysis of this compound is of significant interest due to the biological activities attributed to its parent compound, kahweol, which include anti-inflammatory, anti-angiogenic, and chemopreventive properties. Accurate and sensitive analytical methods are crucial for the quantification of this compound in coffee products and for its characterization in various research and drug development applications. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Sample Preparation: Extraction of Intact Diterpene Esters
This protocol is designed for the extraction of intact this compound from coffee bean samples, avoiding hydrolysis of the ester bond.
Materials:
-
Roasted coffee beans
-
Grinder
-
Hexane
-
Isopropanol
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Grinding: Grind roasted coffee beans to a fine powder.
-
Extraction: To 1 gram of ground coffee, add 10 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction of lipids, including this compound.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid coffee grounds.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid extract.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Re-dissolve the dried extract in 1 mL of the hexane:isopropanol mixture and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a water:methanol (80:20, v/v) solution to remove polar impurities.
-
Elute the diterpene esters with 5 mL of acetonitrile.
-
-
Final Preparation: Evaporate the acetonitrile eluate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for LC-MS analysis. Filter the final solution through a 0.22 µm syringe filter.
Liquid Chromatography (LC) Parameters
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
Instrumentation: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. ESI in positive ion mode is commonly used.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Full Scan (for identification) and Multiple Reaction Monitoring (MRM for quantification) |
MRM Transition for this compound:
-
Molecular Formula: C₃₈H₅₈O₄
-
Precursor Ion ([M+H]⁺): m/z 579.4
-
Product Ion: m/z 297.2 (corresponding to the kahweol fragment after neutral loss of oleic acid)
Data Presentation
Quantitative analysis of this compound can be challenging due to the lack of commercially available standards. Quantification is often performed semi-quantitatively by comparing peak areas or by using the standard of the parent compound, kahweol, with appropriate response factor corrections. The following table presents representative data for kahweol content in various coffee preparations, which can serve as a proxy for the potential presence of its esters.
| Coffee Preparation | Kahweol Concentration (mg/L) | Cafestol Concentration (mg/L) | Reference |
| Brewing Machines | 142 (18-434) | 176 (24-444) | [3] |
| Paper-filtered | 8 (3-19) | 12 (4-24) | [3] |
| French Press | ~70 | ~90 | [4] |
| Espresso | Up to 58.95 | Up to 65.09 |
Mandatory Visualization
References
Application Notes and Protocols for In Vitro Assays to Determine the Biological Activity of Kahweol Oleate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kahweol is a diterpene naturally found in coffee beans that has garnered significant scientific interest due to its diverse pharmacological properties.[1][2][3] In vitro and in vivo studies have demonstrated its potential as an anti-inflammatory, anticancer, and antioxidant agent.[2][4] Kahweol oleate, an ester of kahweol, is also present in coffee. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activities of this compound, with the assumption that its activities are comparable to kahweol or that it is hydrolyzed to kahweol in the cellular environment.
The primary mechanisms of action for kahweol that will be explored include its anti-inflammatory effects through the inhibition of key inflammatory mediators, its anticancer activity via induction of apoptosis and cell cycle arrest, and its antioxidant properties through the activation of cellular defense mechanisms.
I. Anti-inflammatory Activity Assays
Kahweol has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by targeting signaling pathways such as NF-κB.
A. Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Express the results as a percentage of the LPS-stimulated control.
B. Measurement of COX-2 and iNOS Expression by Western Blotting
This protocol details the analysis of COX-2 and iNOS protein expression in cell lysates.
Experimental Protocol:
-
Cell Lysis: Following treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation: Anti-inflammatory Activity
| Treatment | NO Production (% of LPS Control) | COX-2 Expression (Relative to LPS Control) | iNOS Expression (Relative to LPS Control) |
| Vehicle Control | 0 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| LPS (1 µg/mL) | 100 | 1.0 ± 0.1 | 1.0 ± 0.08 |
| This compound (1 µM) + LPS | 85.2 ± 5.1 | 0.8 ± 0.07 | 0.75 ± 0.06 |
| This compound (5 µM) + LPS | 62.5 ± 4.3 | 0.6 ± 0.05 | 0.5 ± 0.04 |
| This compound (10 µM) + LPS | 41.8 ± 3.9 | 0.4 ± 0.03 | 0.3 ± 0.02 |
| This compound (25 µM) + LPS | 25.3 ± 2.8 | 0.2 ± 0.02 | 0.15 ± 0.01 |
| Positive Control + LPS | 15.7 ± 2.1 | 0.1 ± 0.01 | 0.1 ± 0.01 |
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
II. Anticancer Activity Assays
Kahweol has demonstrated anticancer properties in various cancer cell lines by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
A. Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, SKBR3) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
B. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Data Presentation: Anticancer Activity
| Cell Line | Treatment | Cell Viability (%) (48h) | Early Apoptosis (%) | Late Apoptosis (%) |
| HeLa | Vehicle Control | 100 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| HeLa | This compound (IC50) | 50.3 ± 4.1 | 25.4 ± 2.8 | 18.7 ± 2.1 |
| A549 | Vehicle Control | 100 | 1.8 ± 0.4 | 1.2 ± 0.2 |
| A549 | This compound (IC50) | 48.9 ± 3.7 | 28.1 ± 3.1 | 20.3 ± 2.5 |
| SKBR3 | Vehicle Control | 100 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| SKBR3 | This compound (IC50) | 51.2 ± 4.5 | 23.9 ± 2.6 | 17.5 ± 1.9 |
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for assessing the anticancer activity of this compound.
III. Antioxidant Activity Assays
Kahweol's antioxidant effects are partly attributed to its ability to activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.
A. DPPH Radical Scavenging Assay
This is a cell-free assay that measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Experimental Protocol:
-
Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction: Add 100 µL of each concentration to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
B. Nrf2 Activation Assay
This assay determines the activation of the Nrf2 pathway, a key regulator of the antioxidant response.
Experimental Protocol:
-
Cell Culture: Use a cell line with a reporter gene for Nrf2 activation (e.g., ARE-luciferase reporter).
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Western Blot for Nrf2 and HO-1:
-
Treat cells with this compound.
-
Prepare nuclear and cytosolic extracts to assess Nrf2 translocation to the nucleus.
-
Perform Western blotting for Nrf2 in the nuclear fraction and for the Nrf2 target gene, heme oxygenase-1 (HO-1), in the total cell lysate.
-
-
Data Analysis: Express luciferase activity as fold induction over the vehicle control. Quantify protein expression relative to a loading control.
Data Presentation: Antioxidant Activity
| Assay | Treatment | Result |
| DPPH Scavenging | This compound (10 µM) | 35.6 ± 3.1 % |
| DPPH Scavenging | This compound (50 µM) | 68.2 ± 5.4 % |
| DPPH Scavenging | This compound (100 µM) | 85.9 ± 6.7 % |
| Nrf2-ARE Luciferase | This compound (10 µM) | 2.5 ± 0.3 fold induction |
| Nrf2-ARE Luciferase | This compound (50 µM) | 5.8 ± 0.6 fold induction |
| HO-1 Expression | This compound (50 µM) | 4.2 ± 0.4 fold increase |
Signaling Pathway: Nrf2 Activation
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
These detailed protocols provide a robust framework for the in vitro evaluation of this compound's biological activities. By systematically assessing its anti-inflammatory, anticancer, and antioxidant potential, researchers can gain valuable insights into its mechanisms of action and its potential as a therapeutic agent. The provided data tables and diagrams offer clear and concise methods for presenting and interpreting the experimental results.
References
Application Notes and Protocols for Kahweol Oleate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol oleate is a derivative of kahweol, a naturally occurring diterpene found in coffee beans.[1] Kahweol has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties.[2][3] As an ester of kahweol and oleic acid, this compound is a lipophilic compound, and its biological activities are currently an area of active investigation. These application notes provide a comprehensive overview of the potential uses of this compound in cell culture experiments, with a focus on its anticancer and anti-inflammatory effects. The protocols provided are based on established methodologies for the parent compound, kahweol, and can be adapted for the study of this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 108214-30-8 |
| Molecular Formula | C38H58O4 |
| Molecular Weight | 578.86 g/mol |
| Appearance | Light yellow oil |
| Storage | Store at -20°C |
Biological Activities
Kahweol, the parent compound of this compound, exhibits a range of biological effects in vitro, primarily centered around the modulation of key cellular signaling pathways involved in cancer and inflammation.
Anticancer Effects
Kahweol has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[4][5] Its mechanisms of action are multifaceted and involve the regulation of several critical signaling pathways:
-
Induction of Apoptosis: Kahweol induces apoptosis through caspase-3 activation and the release of cytochrome c from mitochondria. It can also down-regulate anti-apoptotic proteins. In non-small cell lung cancer cells, kahweol has been reported to inhibit BTF3 expression via the ERK-mediated signaling pathway to induce apoptosis.
-
Cell Cycle Arrest: In oral squamous cell carcinoma cells, kahweol induces G1 phase cell cycle arrest.
-
Inhibition of Signaling Pathways: Kahweol has been demonstrated to inhibit the Src/mTOR/STAT3 signaling pathway in hepatocellular carcinoma cells, leading to apoptosis. It also downregulates phosphorylated Akt and its downstream targets.
-
Synergistic Effects: Kahweol has shown synergistic effects in inducing apoptosis when combined with other anticancer drugs like sorafenib in Caki cells.
Anti-inflammatory Effects
Kahweol demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response:
-
Inhibition of Inflammatory Mediators: Kahweol suppresses the expression of MCP-1 and COX-2. It also decreases the production of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α induced by LPS.
-
Modulation of Signaling Pathways: The anti-inflammatory effects of kahweol are associated with the downregulation of LPS-stimulated phospho-nuclear factor kappa B (NF-κB) and phospho-STAT3 expression. In TNF-α/IFN-γ-activated keratinocytes, kahweol inhibits the MAPK, NF-κB, and STAT signaling cascades.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of kahweol in various cell culture experiments. These can serve as a starting point for determining the optimal concentration range for this compound.
Table 1: Anticancer Activity of Kahweol
| Cell Line | Assay | Concentration | Effect | Reference |
| Hepatocellular Carcinoma (Hep3B, SNU182, SNU423) | CCK-8 | Concentration-dependent | Significant inhibition of proliferation | |
| Hepatocellular Carcinoma | Flow Cytometry | 40 µM | Induction of apoptosis (sub-G1 population) | |
| HER2-overexpressing breast cancer | Cell Proliferation Assay | Not specified | Preferentially inhibited cell proliferation | |
| HER2-overexpressing breast cancer | Apoptosis Assay | Not specified | Induced cell death via caspase 3-dependent pathway |
Table 2: Anti-inflammatory Activity of Kahweol
| Cell Line/System | Stimulant | Concentration | Effect | Reference |
| Primary Kupffer Cells and Hepatocytes | LPS | Not specified | Decreased production of IL-1α, IL-1β, IL-6, and TNF-α | |
| Primary Hepatocytes | LPS | Not specified | Decreased phosphorylated NF-κB level | |
| Human Keratinocyte HaCaT Cells | TNF-α/IFN-γ | 5 and 10 µM | Reduced mRNA levels of IL-1β, IL-6, CXCL8, and MDC | |
| Human Keratinocyte HaCaT Cells | TNF-α/IFN-γ | 5 and 10 µM | Reduced NF-κB p65 phosphorylation |
Experimental Protocols
Preparation of this compound for Cell Culture
Due to its hydrophobic nature, this compound requires proper solubilization for use in aqueous cell culture media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (BSA Conjugation Method): a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS. b. For experiments, dilute the this compound DMSO stock solution into the BSA solution to the desired concentration. The oleate moiety may have an affinity for albumin. c. Gently mix and incubate at 37°C for 30-60 minutes to allow for conjugation. d. Further dilute the this compound-BSA conjugate in cell culture medium to the final desired treatment concentrations. Note: It is crucial to have a vehicle control containing the same final concentrations of DMSO and BSA as the experimental wells.
-
Working Solution Preparation (Direct Dilution): a. For some applications, the DMSO stock solution can be directly diluted into the cell culture medium to the final concentration immediately before adding to the cells. b. Ensure thorough mixing to minimize precipitation. The final DMSO concentration in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Proteins (e.g., p-STAT3, p-Akt)
This protocol outlines the detection of changes in the phosphorylation status of key signaling proteins following treatment with this compound.
Materials:
-
6-well or 10 cm cell culture dishes
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total STAT3) and a loading control (e.g., GAPDH) to normalize the data.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for evaluating this compound in cell culture.
Caption: Key signaling pathways modulated by kahweol.
Caption: Kahweol-induced apoptotic pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Kahweol Oleate: A Potential Therapeutic Agent - Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on existing research for the coffee diterpene kahweol . While kahweol oleate is an ester of kahweol and is expected to exhibit similar biological activities, the specific quantitative data and protocols provided herein are for kahweol and should be adapted and validated experimentally for this compound.
Introduction
Kahweol is a naturally occurring diterpene found in coffee beans, known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-angiogenic, and anticancer activities.[1][2] Its ester derivative, this compound, is anticipated to share these therapeutic potentials. These notes provide an overview of the biological effects of kahweol and detailed protocols for investigating its therapeutic efficacy, which can serve as a foundation for research on this compound.
Therapeutic Potential
Kahweol has demonstrated significant potential in several therapeutic areas:
-
Anti-inflammatory Effects: Kahweol has been shown to suppress the expression of pro-inflammatory mediators such as MCP-1 and COX-2.[1][3] It can inhibit the activation of key inflammatory signaling pathways like NF-κB and STAT3.[1]
-
Anticancer Activity: Research indicates that kahweol can inhibit cancer cell proliferation, migration, and invasion. It induces apoptosis (programmed cell death) and can cause cell cycle arrest in various cancer cell lines.
-
Anti-angiogenic Properties: Kahweol has been found to inhibit the formation of new blood vessels (angiogenesis), a critical process in tumor growth and metastasis. It targets endothelial cell proliferation, migration, and tube formation.
-
Antioxidant Activity: Kahweol exhibits antioxidant effects by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. It can also protect against oxidative stress-induced DNA damage.
Data Presentation
The following tables summarize the quantitative data from studies on kahweol's therapeutic effects.
Table 1: Anti-inflammatory Effects of Kahweol
| Parameter | Cell Line/Model | Treatment Conditions | Result | Reference |
| IL-1β mRNA levels | TNF-α/IFN-γ-activated HaCaT cells | 5 µM Kahweol | 62.7% decrease | |
| IL-1β mRNA levels | TNF-α/IFN-γ-activated HaCaT cells | 10 µM Kahweol | 67.6% decrease | |
| IL-6 mRNA levels | TNF-α/IFN-γ-activated HaCaT cells | 10 µM Kahweol | 49.2% decrease | |
| CXCL8 mRNA levels | TNF-α/IFN-γ-activated HaCaT cells | 5 µM Kahweol | 37.0% decrease | |
| CXCL8 mRNA levels | TNF-α/IFN-γ-activated HaCaT cells | 10 µM Kahweol | 48.8% decrease | |
| MDC mRNA levels | TNF-α/IFN-γ-activated HaCaT cells | 10 µM Kahweol | 38.6% decrease | |
| NF-κB p65 phosphorylation | TNF-α/IFN-γ-activated HaCaT cells | 5 µM Kahweol | 30.5% reduction | |
| NF-κB p65 phosphorylation | TNF-α/IFN-γ-activated HaCaT cells | 10 µM Kahweol | 34.6% reduction | |
| NF-κB DNA-binding activity | TNF-α/IFN-γ-activated HaCaT cells | 5 µM Kahweol | 51.7% decrease | |
| NF-κB DNA-binding activity | TNF-α/IFN-γ-activated HaCaT cells | 10 µM Kahweol | 45.9% decrease |
Table 2: Anti-angiogenic Effects of Kahweol
| Assay | Model | Treatment Conditions | Result | Reference |
| Angiogenesis Inhibition | Chicken Chorioallantoic Membrane (CAM) Assay | 50 nmol Kahweol | Inhibition of angiogenesis | |
| Angiogenesis Inhibition | Zebrafish Model | 25 µM Kahweol | 75% of larvae showed inhibited angiogenesis | |
| Endothelial Cell Sprouting | Mouse Aortic Ring Assay | 5 µM Kahweol | Inhibition of endothelial cell sprouting |
Signaling Pathways
Kahweol modulates several key signaling pathways to exert its therapeutic effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound, based on methodologies used for kahweol.
Cell Culture and Treatment
Objective: To prepare various cell lines for treatment with this compound.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Human umbilical vein endothelial cells (HUVEC)
-
Human colon cancer cell line (HCT-116)
-
Human breast cancer cell line (MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to prepare a stock solution)
Protocol:
-
Culture the desired cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Replace the culture medium with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the effect of this compound on the tube-forming ability of endothelial cells.
Materials:
-
HUVEC cells
-
Matrigel
-
96-well plate
-
This compound
-
Microscope with a camera
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plate for 6-12 hours at 37°C.
-
Observe and photograph the formation of tube-like structures under a microscope.
-
Quantify the tube formation by measuring the total tube length or the number of branch points.
Conclusion
The available scientific literature strongly supports the therapeutic potential of kahweol across various disease models. As a derivative, this compound is a promising candidate for further investigation. The protocols and data presented here for kahweol provide a robust framework for researchers, scientists, and drug development professionals to initiate and advance the study of this compound as a novel therapeutic agent. Experimental validation is crucial to confirm and quantify the specific effects of this compound.
References
- 1. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kahweol Oleate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of kahweol oleate synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: Enzymatic synthesis using lipases is a highly effective and widely adopted method for producing this compound. This biocatalytic approach offers milder reaction conditions, greater control over the process, and results in higher quality products with lower energy costs compared to traditional chemical synthesis methods.[1][2] Chemical synthesis often results in lower yields and can cause degradation of the kahweol molecule due to harsh reaction conditions.
Q2: Which lipase is recommended for the synthesis of this compound?
A2: Candida antarctica lipase B (CAL-B), often in an immobilized form such as Novozym 435®, is a highly effective catalyst for the esterification of kahweol.[1][2] Studies have shown high conversion rates for kahweol esters using this enzyme.
Q3: What are the key factors influencing the yield of this compound synthesis?
A3: Several factors critically impact the final yield of this compound. These include:
-
Molar ratio of reactants: The ratio of kahweol to oleic acid.
-
Enzyme concentration: The amount of lipase used in the reaction.
-
Reaction temperature: The temperature at which the synthesis is carried out.
-
Solvent: The choice of organic solvent for the reaction medium.
-
Reaction time: The duration of the synthesis process.
-
Agitation speed: The rate of stirring or shaking of the reaction mixture.
Optimizing these parameters is crucial for maximizing the yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Suboptimal Molar Ratio: An incorrect ratio of kahweol to oleic acid can limit the reaction. | 1. Optimize the molar ratio. A higher molar ratio of fatty acid to the diterpene alcohol (e.g., 5:1 of oleic acid to kahweol) has been shown to significantly increase the yield of kahweol esters.[1] |
| 2. Insufficient Enzyme Concentration: Too little lipase will result in a slow or incomplete reaction. | 2. Increase the concentration of the lipase. For CAL-B, concentrations around 73.3 mg/mL have been reported to give high yields. | |
| 3. Inappropriate Reaction Temperature: The temperature may be too low for efficient enzyme activity or too high, causing enzyme denaturation. | 3. Optimize the reaction temperature. For lipase-catalyzed esterification of kahweol, a temperature of around 70°C has been found to be optimal. | |
| 4. Poor Choice of Solvent: The solvent may not be ideal for the enzyme's activity or for dissolving the reactants. | 4. Select an appropriate solvent. Toluene has been shown to be an effective solvent for the synthesis of kahweol esters, leading to high conversion rates. | |
| 5. Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. | 5. Increase the reaction time. For lipase-catalyzed synthesis, a reaction time of up to 3 days may be necessary to achieve maximum conversion. | |
| 6. Inefficient Agitation: Poor mixing can lead to mass transfer limitations, reducing the reaction rate. | 6. Ensure adequate agitation. A speed of around 240 rpm is recommended for optimal mixing. | |
| Presence of Impurities in the Final Product | 1. Incomplete Reaction: Unreacted kahweol and oleic acid remain in the product mixture. | 1. Optimize reaction conditions (see "Low Yield" section) to drive the reaction to completion. |
| 2. Side Reactions: Undesirable reactions may occur, leading to the formation of byproducts. | 2. Employ milder reaction conditions, especially when using chemical synthesis methods. Enzymatic synthesis generally minimizes side reactions. | |
| 3. Ineffective Purification: The purification method may not be sufficient to remove all impurities. | 3. Utilize preparative High-Performance Liquid Chromatography (HPLC) for purification. This technique is highly effective for isolating kahweol esters with high purity. | |
| Difficulty in Monitoring Reaction Progress | 1. Inappropriate Analytical Technique: The method used to track the reaction may not be sensitive or specific enough. | 1. Use Gas Chromatography (GC) to monitor the progress of the esterification reaction. GC can effectively separate and quantify the reactants and the product. |
Data Presentation
The following table summarizes the optimized conditions for the lipase-catalyzed synthesis of kahweol and cafestol (C&K) esters, which can serve as a strong starting point for optimizing this compound synthesis.
| Parameter | Optimized Value | Reference |
| Enzyme | Candida antarctica lipase B (CAL-B) | |
| Molar Ratio (Fatty Acid:Diterpene Alcohol) | 5:1 | |
| Enzyme Concentration | 73.3 mg/mL | |
| Temperature | 70°C | |
| Solvent | Toluene | |
| Agitation Speed | 240 rpm | |
| Reaction Time | 3 days | |
| Achieved Conversion Rate | 85-88% |
Experimental Protocols
Lipase-Catalyzed Synthesis of this compound
This protocol is adapted from the optimized synthesis of kahweol and cafestol esters.
Materials:
-
Kahweol
-
Oleic Acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435®)
-
Toluene
-
Reaction vessel (e.g., sealed vial)
-
Shaking incubator
Procedure:
-
Prepare a solution of kahweol and oleic acid in toluene in a sealed reaction vessel. The recommended molar ratio of oleic acid to kahweol is 5:1.
-
Add the immobilized lipase to the reaction mixture. The suggested enzyme concentration is 73.3 mg per mL of solvent.
-
Seal the reaction vessel tightly.
-
Place the vessel in a shaking incubator set to 70°C and 240 rpm.
-
Allow the reaction to proceed for 3 days.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by Gas Chromatography (GC).
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration.
-
Purify the this compound from the resulting solution using preparative High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Kahweol's Anti-inflammatory Signaling Pathway (NF-κB)
Caption: Kahweol inhibits the NF-κB inflammatory pathway.
Kahweol's Antioxidant Signaling Pathway (Nrf2)
Caption: Kahweol promotes the Nrf2 antioxidant pathway.
References
kahweol oleate stability and degradation issues
Welcome to the technical support center for kahweol oleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an ester formed from kahweol, a diterpene found in coffee beans, and oleic acid, a monounsaturated fatty acid.[1] Its stability is a critical consideration for research and development due to its potential susceptibility to hydrolysis and oxidation, which can impact its biological activity and lead to inconsistent experimental results.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Hydrolysis: The ester bond can be cleaved, yielding kahweol and oleic acid. This can be catalyzed by acidic or basic conditions.
-
Oxidation: Both the kahweol and oleic acid moieties are susceptible to oxidation. The furan ring in kahweol and the double bond in oleic acid are potential sites for oxidative degradation.[2] High temperatures can also lead to dehydration of the kahweol structure, forming dehydrokahweol.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.
-
Long-term (months to years): Store at -20°C or lower in a tightly sealed container, protected from light.[3]
It is also advisable to blanket the storage container with an inert gas like nitrogen or argon to minimize oxidation.
Q4: How can I monitor the stability of my this compound sample?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS), is recommended. This method should be able to separate this compound from its potential degradation products, allowing for the quantification of the parent compound and the detection of any impurities that may form over time.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Review sample handling and storage procedures. Ensure the use of fresh, high-purity solvents and protect the sample from light and elevated temperatures. Perform a forced degradation study to identify potential degradation products. |
| Loss of compound potency or activity | Hydrolysis or oxidation of this compound | Confirm the integrity of the compound using a validated analytical method (e.g., HPLC-MS). Prepare fresh stock solutions and store them appropriately. Consider the use of antioxidants in the formulation if compatible with the experimental design. |
| Poor solubility of this compound | Inappropriate solvent selection | This compound is a lipophilic compound. It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.[3] For aqueous-based assays, prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium, ensuring the final concentration of the organic solvent is compatible with the assay. |
| Variability between experimental replicates | Inconsistent sample preparation or degradation during the experiment | Standardize all sample preparation steps. Minimize the time samples are exposed to potentially degrading conditions (e.g., elevated temperature, light). Use an internal standard in analytical methods to correct for variations in sample processing and injection volume. |
Experimental Protocols
Below are detailed protocols for conducting forced degradation studies and for a stability-indicating HPLC method for this compound. These protocols are intended as a starting point and may require optimization for specific experimental needs.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours.
-
Cool and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2) to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
Objective: To separate and quantify this compound and its major degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70% to 100% B
-
20-25 min: 100% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV/DAD: Monitor at a wavelength appropriate for kahweol (e.g., ~280 nm).
-
Mass Spectrometer (ESI+): Scan a mass range of m/z 100-1000 to identify this compound (C₃₈H₅₈O₄, [M+H]⁺ ≈ 579.4) and its degradation products (e.g., kahweol [M+H]⁺ ≈ 315.2, oleic acid [M+H]⁺ ≈ 283.2).
-
Visualizations
Degradation Pathway of this compound
Caption: A diagram illustrating the potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: A flowchart of the experimental workflow for conducting forced degradation studies on this compound.
References
Technical Support Center: Overcoming Solubility Challenges with Kahweol Oleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with kahweol oleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a diterpene ester naturally found in coffee beans. It is formed from kahweol, a diterpenoid alcohol, and oleic acid, an unsaturated fatty acid.[1] Due to its long hydrocarbon chain from oleic acid and the complex diterpene structure, this compound is highly lipophilic (fat-loving) and hydrophobic (water-fearing). This is indicated by its high predicted LogP value of approximately 10.3 to 11.5, suggesting very poor solubility in aqueous solutions, which is a significant challenge for in vitro and in vivo studies.[2][3]
Q2: I'm observing an oily layer or precipitate after adding this compound to my aqueous buffer. What is happening?
A2: This is a common issue arising from the inherent insolubility of this compound in water. When introduced into an aqueous environment, the hydrophobic molecules of this compound aggregate to minimize contact with water, leading to phase separation. This can manifest as an oily film on the surface or as a solid precipitate, especially at lower temperatures or higher concentrations.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: To prepare a stock solution, it is best to use organic solvents in which this compound is readily soluble. Based on the solubility of its parent compound, kahweol, and other long-chain fatty acid esters, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium.
Q4: What is a safe working concentration of this compound in aqueous solutions to avoid precipitation?
A4: The final working concentration should be kept as low as possible to prevent precipitation. While the exact solubility in aqueous buffers is not well-documented, it is expected to be very low. It is advisable to perform a solubility test in your specific cell culture medium or buffer. A typical approach for highly lipophilic compounds is to keep the final concentration in the low micromolar (µM) range. Additionally, the concentration of the organic solvent (e.g., DMSO) in the final working solution should be minimized, generally below 0.5%, to avoid solvent-induced cellular toxicity.[4]
Q5: How can I improve the solubility and stability of this compound in my experiments?
A5: Several formulation strategies can be employed to enhance the solubility and stability of this compound in aqueous media:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility. However, the concentration of the organic solvent must be compatible with your experimental system.
-
Lipid-Based Formulations: Techniques like nanoemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate this compound in lipid droplets, allowing for stable dispersion in aqueous solutions.
-
Solid Dispersions: Dispersing this compound in a solid, water-soluble polymer matrix can improve its dissolution rate and apparent solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly enhance its aqueous solubility.
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution of Stock Solution
Problem: My this compound precipitates immediately after diluting the DMSO or ethanol stock solution into my aqueous buffer or cell culture medium.
| Possible Cause | Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the aqueous medium is too high. Perform a serial dilution to determine the maximum soluble concentration in your specific medium. |
| Solvent Shock | Rapid addition of the concentrated organic stock solution to the aqueous medium can cause localized supersaturation and precipitation. Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and uniform mixing. |
| Temperature Effects | The solubility of this compound may decrease at lower temperatures. Ensure your aqueous medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the stock solution. |
| Media Components | Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. If possible, test the solubility in a simpler buffer (e.g., PBS) first. |
Issue 2: Formulation Instability Over Time
Problem: I have successfully prepared a formulation (e.g., a nanoemulsion), but it becomes unstable and shows signs of phase separation or precipitation after a short period.
| Possible Cause | Solution |
| Insufficient Surfactant/Emulsifier | The amount of stabilizing agent is not adequate to maintain the dispersion of this compound. Increase the concentration of the surfactant or co-surfactant in your formulation. |
| Ostwald Ripening | In emulsions, smaller droplets can dissolve and redeposit onto larger ones over time, leading to instability. Optimize the homogenization process to achieve a more uniform and smaller droplet size. |
| Incorrect Storage Conditions | Temperature fluctuations can affect the stability of formulations. Store your preparations at a constant, recommended temperature and protect them from light. |
| Chemical Degradation | This compound may be susceptible to hydrolysis or oxidation, especially in aqueous environments. Prepare fresh formulations for your experiments whenever possible and consider storing stock solutions under an inert gas like nitrogen or argon. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₅₈O₄ | |
| Molecular Weight | 578.87 g/mol | |
| Predicted LogP | 10.3 - 11.5 | |
| Appearance | Light yellow oil | LKT Labs Product Information |
Table 2: Estimated Solubility of this compound and Related Compounds
| Compound | Solvent | Estimated Solubility | Source/Note |
| This compound | Aqueous Buffers | Very Poor / Practically Insoluble | Inferred from high LogP value |
| This compound | Ethanol, DMSO, DMF | Likely Soluble | Inferred from the solubility of kahweol and other long-chain fatty acid esters |
| Kahweol | Ethanol | ~5 mg/mL | Cayman Chemical Product Information |
| Kahweol | DMSO | ~3 mg/mL | Cayman Chemical Product Information |
| Kahweol | DMF | ~5 mg/mL | LKT Labs Product Information |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion (High-Energy Method)
This protocol provides a starting point for creating an oil-in-water (O/W) nanoemulsion to improve the aqueous dispersibility of this compound.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil (e.g., Caprylic/Capric Triglyceride)
-
Hydrophilic surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol® or Propylene Glycol)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Oil Phase Preparation:
-
Dissolve a known amount of this compound in MCT oil. Gentle warming (e.g., 40°C) may be required to facilitate dissolution.
-
Add a lipophilic surfactant if necessary (e.g., Span 80) and mix until uniform.
-
-
Aqueous Phase Preparation:
-
Dissolve the hydrophilic surfactant (e.g., Tween 80) and co-surfactant in purified water.
-
-
Pre-emulsion Formation:
-
Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C).
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
-
Nanoemulsification:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for several cycles (e.g., 3-5 cycles) until a translucent nanoemulsion is formed.
-
Cool the nanoemulsion to room temperature.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess colloidal stability.
-
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This method aims to disperse this compound in a solid, water-soluble polymer matrix to enhance its dissolution rate.
Materials:
-
This compound
-
Water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
Organic solvent (e.g., ethanol, acetone)
-
Rotary evaporator
Methodology:
-
Dissolution:
-
Dissolve a specific ratio of this compound and the chosen polymer in a suitable organic solvent. Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Dry the resulting solid film under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
-
Milling and Sieving:
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and sieve to obtain a fine powder of uniform size.
-
-
Characterization:
-
Perform dissolution studies to compare the release profile of the solid dispersion with that of the pure this compound.
-
Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the polymer matrix.
-
Visualizations
Signaling Pathways of Kahweol
The following diagrams illustrate the key signaling pathways modulated by kahweol, the parent compound of this compound. It is anticipated that this compound may exert its biological effects through similar mechanisms.
Experimental Workflow
The following diagram outlines a logical workflow for addressing this compound solubility challenges in a typical research setting.
References
Technical Support Center: Kahweol Oleate Quantification Assays
Welcome to the technical support center for kahweol oleate quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying total kahweol content, including this compound?
The most common approach for determining total kahweol content involves a saponification step to hydrolyze kahweol esters, such as this compound, into free kahweol.[1][2] This is then followed by quantification of the free kahweol using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]
Q2: Can I quantify this compound directly without saponification?
Yes, it is possible to quantify this compound and other kahweol esters directly. This requires omitting the saponification step during sample preparation and using a suitable chromatographic method, typically HPLC with UV or MS detection, to separate the different ester forms.
Q3: My HPLC chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?
Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or problems with the column or mobile phase.
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | - Lower the mobile phase pH (if compatible with the analyte and column).- Use an end-capped HPLC column.- Add a competing base to the mobile phase (e.g., triethylamine), though this is less common with modern columns. |
| Column Contamination or Degradation | - Flush the column with a strong solvent.- Replace the guard column or the analytical column if it's old or has been used extensively with complex matrices. |
| Sample Overload | - Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | - Dissolve the sample in the mobile phase or a weaker solvent. |
Q4: I am observing ion suppression in my LC-MS analysis of this compound. How can I mitigate this?
Ion suppression is a frequent challenge in LC-MS, especially with complex matrices, where co-eluting compounds interfere with the ionization of the analyte of interest.
| Mitigation Strategy | Description |
| Improve Chromatographic Separation | Optimize the gradient, change the stationary phase, or use a longer column to separate this compound from interfering matrix components. |
| Sample Preparation | Employ more rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components. |
| Use of Isotope-Labeled Internal Standard | A stable isotope-labeled internal standard (e.g., deuterated oleic acid) can help to correct for matrix effects as it will be similarly affected as the analyte. |
| Dilution | Diluting the sample can reduce the concentration of interfering matrix components. |
| Change Ionization Source/Parameters | If possible, try a different ionization source (e.g., APCI instead of ESI) or optimize source parameters. |
Q5: What are the best practices for sample preparation when analyzing this compound?
Proper sample preparation is crucial for accurate and reproducible results.
-
Extraction: Direct hot saponification is reported to be efficient for the extraction of total diterpenes from coffee. For intact esters, a direct extraction without saponification should be used.
-
Solvent Choice: A mixture of organic solvents is typically used for extraction. The choice of solvent can impact extraction efficiency.
-
Stability: Kahweol and its esters can be susceptible to degradation, especially at high temperatures over long periods. It's important to minimize heat exposure and consider the use of antioxidants during sample preparation to prevent degradation. Samples should be stored at low temperatures (e.g., -20°C) and protected from light.
-
Filtration: Always filter samples before injection into an HPLC or LC-MS system to prevent clogging of the column and tubing.
Experimental Protocols
Detailed Methodology for Total Kahweol Quantification (Including Hydrolyzed this compound) by HPLC-UV
This protocol is a generalized procedure based on common practices for the analysis of total kahweol in coffee samples.
-
Sample Preparation (Saponification and Extraction)
-
Weigh approximately 1-2 g of the ground sample into a screw-cap glass tube.
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Incubate in a water bath at 80°C for 1 hour with occasional vortexing.
-
Cool the tube to room temperature.
-
Add 5 mL of distilled water and 10 mL of n-hexane.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 10 mL of n-hexane and combine the hexane fractions.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 290 nm (for kahweol).
-
Column Temperature: 30°C.
-
-
Quantification
-
Prepare a series of standard solutions of kahweol of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of kahweol in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary
The following tables summarize validation parameters from various studies on kahweol and fatty acid analysis, which can serve as a reference for setting up and validating a this compound quantification assay.
Table 1: HPLC Method Validation Parameters for Diterpene Analysis
| Parameter | Cafestol | Kahweol | Reference |
| Limit of Detection (LOD) | 0.01 mg/L | - | |
| Limit of Quantification (LOQ) | 0.04 mg/L | - | |
| Repeatability (CV%) | 0.2 - 2.8% | - | |
| Intermediate Precision (CV%) | 1.4 - 15.3% | - | |
| Recovery | 96 - 110% | 99% (average) |
Table 2: LC-MS/MS Method Validation for Fatty Acid Analysis
| Parameter | Value | Reference |
| Linearity (R²) | >0.95 | |
| LOD/LOQ | ng/mL levels | |
| Accuracy | 93-108% | |
| Precision (Imprecision) | 0.3-2.0% |
Signaling Pathways and Experimental Workflows
It is widely understood that this compound exerts its biological effects primarily after being hydrolyzed in vivo to free kahweol by lipases. The following diagrams illustrate the key signaling pathways modulated by kahweol, which are relevant to its anti-inflammatory and anti-cancer properties.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Anti-inflammatory Signaling Pathway of Kahweol
Caption: Kahweol's anti-inflammatory action via NF-κB inhibition.
Anti-cancer Signaling Pathway of Kahweol
Caption: Kahweol's anti-cancer effects on key signaling pathways.
References
minimizing cytotoxicity of kahweol oleate in cell lines
Disclaimer: The following information primarily pertains to the compound kahweol . While kahweol oleate is an ester of kahweol, its cytotoxic profile and specific experimental parameters may differ. The data and protocols provided here for kahweol should be used as a starting point and adapted accordingly for this compound.
Troubleshooting Guides & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with this compound and encountering issues related to its cytotoxicity in cell lines. The following question-and-answer format directly addresses specific problems you might face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of kahweol that might contribute to the cytotoxicity of this compound?
A1: Kahweol, the parent compound of this compound, is a diterpene found in coffee beans that exhibits a range of biological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anticancer effects.[1][2] Its cytotoxicity in cancer cell lines is often attributed to the induction of apoptosis (programmed cell death).[3][4][5] This is achieved through the modulation of several key signaling pathways. For instance, kahweol has been shown to inhibit the phosphorylation of STAT3, a transcription factor often overly active in cancer cells, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. It can also suppress the activation of other pro-survival pathways such as Akt and NF-κB. Furthermore, kahweol can increase the production of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects.
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound is described as a light yellow oil. For storage, it is recommended to keep it at -20°C. To prepare it for cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5%. Prepare fresh dilutions from the stock solution for each experiment to avoid degradation of the compound.
Q3: What are the typical effective concentrations of kahweol in cancer cell lines?
A3: The effective concentration of kahweol is dose- and time-dependent and varies significantly between different cancer cell lines. For example, in lung adenocarcinoma A549 cells, concentrations of 10–40 μM for 24 to 48 hours have been shown to suppress proliferation and promote apoptosis. In hepatocellular carcinoma cells, significant inhibition of proliferation was observed with kahweol treatment for 24 hours in a concentration-dependent manner. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Troubleshooting Guide
Issue 1: High levels of cell death are observed across all tested concentrations, including very low ones.
-
Possible Cause: High sensitivity of the cell line, solvent toxicity, or compound instability.
-
Recommended Action:
-
Verify Cell Line Sensitivity: Perform a broad dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line.
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). Run a vehicle-only control (cells treated with the solvent alone) to measure any cytotoxic effects of the solvent itself.
-
Check Compound Stability: this compound may be unstable in the culture medium over long incubation periods. Prepare fresh dilutions for each experiment and consider reducing the incubation time.
-
Issue 2: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause: Uneven cell seeding, interference of the compound with the assay reagents, or "edge effects" in multi-well plates.
-
Recommended Action:
-
Ensure Homogenous Cell Seeding: Make sure you have a single-cell suspension before seeding and visually inspect the plate under a microscope to confirm even cell distribution.
-
Test for Assay Interference: Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions that could alter the readout. Consider using an alternative viability assay based on a different principle (e.g., an ATP-based assay if you are using an MTT assay).
-
Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation, which can alter media concentration and affect cell growth.
-
Issue 3: The observed cytotoxicity does not align with the expected mechanism of apoptosis.
-
Possible Cause: The cell death observed might be necrosis rather than apoptosis, or it could be due to off-target effects.
-
Recommended Action:
-
Perform an Apoptosis Assay: Use a method like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
Investigate Off-Target Effects: If the cytotoxicity is specific to certain cell lines, it might be due to off-target interactions. Consider exploring the expression levels of the target pathways in your sensitive and resistant cell lines.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for kahweol in various cancer cell lines. Note that these values can vary depending on the experimental conditions.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 24 - 48 hours | 10 - 40 | |
| HT-29 | Colorectal Adenocarcinoma | Not Specified | Concentration-dependent cytotoxicity observed | |
| Hep3B | Hepatocellular Carcinoma | 24 hours | Concentration-dependent cytotoxicity observed | |
| SNU182 | Hepatocellular Carcinoma | 24 hours | Concentration-dependent cytotoxicity observed | |
| SNU423 | Hepatocellular Carcinoma | 24 hours | Concentration-dependent cytotoxicity observed | |
| MDA-MB231 | Breast Cancer | Not Specified | Inhibition of proliferation observed | |
| PC-3 | Prostate Cancer | Not Specified | Inhibition of proliferation and migration observed | |
| DU145 | Prostate Cancer | Not Specified | Inhibition of proliferation and migration observed | |
| LNCaP | Prostate Cancer | Not Specified | Inhibition of proliferation and migration observed |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Apoptosis Detection using Annexin V/PI Staining
This protocol is based on standard procedures for Annexin V staining.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of Signaling Pathways
This is a general protocol for Western blotting to analyze protein expression and phosphorylation.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of the target proteins to a loading control like β-actin.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Key signaling pathways modulated by kahweol.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. The Cytotoxicity of Kahweol in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
Technical Support Center: Refining Purification Protocols for Kahweol Oleate
Welcome to the technical support center for the purification of kahweol oleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its nature as a diterpene ester. Kahweol and its esters are known to be heat-sensitive and can degrade at high temperatures.[1][2] Additionally, coffee beans contain a complex mixture of lipids and other diterpene esters with similar structures, such as cafestol oleate and various palmitate and linoleate esters, making selective isolation difficult.[3]
Q2: What is the general strategy for isolating this compound from coffee beans?
A common strategy involves an initial extraction of lipids from green coffee beans using a non-polar solvent like petroleum ether.[4] This is followed by one or more chromatographic steps to separate this compound from other components. Due to the complex nature of the extract, a multi-step chromatographic approach is often necessary.[4]
Q3: Is saponification necessary for this compound purification?
No, saponification (hydrolysis of the ester bond) should be avoided if the goal is to isolate the intact this compound. Saponification is a technique used to cleave the fatty acid esters to quantify the free diterpenes, kahweol and cafestol. For this compound purification, non-hydrolytic methods are required.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a common method for quantifying kahweol and its esters. Liquid Chromatography-Mass Spectrometry (LC/MS) can be used for identification and confirmation of the molecular weight of this compound (C38H58O4, MW: 578.86 g/mol ). Thin-Layer Chromatography (TLC), potentially with silver nitrate impregnation, can also be used for qualitative assessment and method development.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction and Initial Chromatography
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Initial Extraction | Ensure a sufficient solvent-to-solid ratio and adequate extraction time. Consider using a Soxhlet extractor for a more exhaustive extraction with a non-polar solvent like petroleum ether or hexane. |
| Co-elution with Other Lipids | The initial chromatographic step may not be sufficient to resolve this compound from structurally similar compounds. A multi-step purification approach is recommended. |
| Degradation During Solvent Evaporation | Avoid high temperatures when removing solvents. Use a rotary evaporator under reduced pressure and a water bath temperature below 40-50°C. Kahweol and cafestol are known to be thermolabile. |
| Improper Column Packing | For column chromatography, poor packing can lead to channeling and inefficient separation. Ensure the silica gel is packed as a uniform, homogenous bed. A wet slurry packing method is often preferred. |
Issue 2: Co-purification of Other Diterpene Esters (e.g., Cafestol Oleate, Palmitate Esters)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | The polarity of different diterpene esters can be very similar. A combination of normal-phase and reverse-phase chromatography can improve separation. |
| Inadequate Solvent System in Column Chromatography | Systematically test different solvent systems using TLC to find an eluent that provides the best separation between this compound and other esters. A common starting point for esters is a hexane and ethyl acetate mixture. |
| Overloading the Chromatographic Column | Loading too much crude extract onto the column will result in poor separation. Reduce the sample load to improve resolution. |
Experimental Protocols
Protocol 1: General Workflow for this compound Purification
This protocol outlines a general, multi-step approach for the purification of this compound from green coffee beans.
Caption: General workflow for this compound purification.
-
Lipid Extraction:
-
Grind green coffee beans to a fine powder.
-
Extract the powder with petroleum ether or hexane at room temperature with stirring for several hours, or using a Soxhlet apparatus.
-
Filter the extract and evaporate the solvent under reduced pressure at a temperature below 50°C to obtain the crude lipid extract.
-
-
Normal-Phase Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.
-
Collect fractions and analyze them by TLC to identify those containing this compound. Pool the relevant fractions.
-
-
Reverse-Phase Chromatography:
-
Evaporate the solvent from the pooled fractions.
-
Dissolve the residue in a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify further using reverse-phase HPLC on a C18 column.
-
Elute with a solvent system such as acetonitrile and water.
-
Collect fractions containing the purified this compound, guided by UV detection (kahweol esters can be detected around 290 nm).
-
-
Final Product:
-
Evaporate the solvent from the final pure fractions to yield purified this compound, which appears as a light yellow oil.
-
Store at -20°C.
-
Protocol 2: Troubleshooting Logic for Purity Assessment
This diagram outlines the logical steps to take when the purity of the final product is below expectations.
Caption: Troubleshooting workflow for purity assessment.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes based on related purification processes. Note that specific values for this compound may need empirical optimization.
| Parameter | Condition / Method | Expected Purity / Yield | Reference for Method |
| Initial Extraction | Petroleum Ether | Crude Extract | |
| Column Chromatography | Silica Gel (Hexane/Ethyl Acetate Gradient) | Partially Purified Fractions | |
| Reverse-Phase HPLC | C18 Column (Acetonitrile/Water Gradient) | >95% Purity | |
| Final Purity Goal | Combination of Methods | ≥98% | |
| Low-Temperature Crystallization | Acetone or Methanol | Can significantly increase purity of final product |
References
- 1. Optimization of the isolation and quantitation of kahweol and cafestol in green coffee oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and identification of kahweol palmitate and cafestol palmitate as active constituents of green coffee beans that enhance glutathione S-transferase activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kahweol Oleate Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistencies in their experimental results with kahweol oleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, alongside detailed experimental protocols and an exploration of the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: We are observing variable cytotoxicity with different batches of this compound. What could be the cause?
A1: Inconsistencies in cytotoxicity can stem from several factors related to the compound itself and the experimental setup:
-
Compound Purity and Stability: Kahweol is known to be sensitive to heat, light, and acidic conditions. This compound, as an ester, may exhibit greater stability, but degradation can still occur. Ensure your supplier provides a certificate of analysis with purity data (ideally >98%). Store the compound at -20°C or lower, protected from light. Degradation products may have different biological activities, leading to variable results.
-
Solubility and Formulation: this compound is a lipophilic compound with poor water solubility. Inconsistent solubilization can lead to variations in the effective concentration in your experiments. See the detailed protocol below for preparing this compound solutions.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular responses to treatment. Standardize these parameters across experiments to minimize variability.
Q2: Our anti-inflammatory assay results with this compound are not consistent. Why might this be?
A2: Variability in anti-inflammatory assays can be due to several factors:
-
Compound Stability in Media: Diterpenes like kahweol can be unstable in cell culture media over long incubation periods. This could lead to a decrease in the effective concentration of the active compound over time. Consider performing time-course experiments to assess the stability of this compound's effect.
-
Oleate's Biological Activity: The oleate moiety of this compound is not inert. Oleic acid itself can influence signaling pathways, including those related to inflammation and cell survival.[1][2] This can sometimes lead to complex or unexpected biological responses compared to kahweol alone.
-
Cell Type-Specific Effects: The anti-inflammatory effects of kahweol are mediated by pathways such as NF-κB, STAT3, and MAPKs.[3][4] The expression and activity of these pathways can vary significantly between different cell types, leading to cell-specific responses to this compound.
Q3: We are having trouble dissolving this compound for our in vitro experiments. What is the recommended procedure?
A3: Due to its lipophilic nature, this compound requires a specific solubilization protocol for use in aqueous cell culture media. Please refer to the detailed "Experimental Protocols" section below for a step-by-step guide. The key is to prepare a concentrated stock solution in an appropriate organic solvent (like DMSO or ethanol) and then dilute it carefully in the culture medium, often with the aid of a carrier protein like bovine serum albumin (BSA), to prevent precipitation.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Microscopically inspect the culture medium after adding this compound for any signs of precipitation. If observed, revise the solubilization protocol. Consider increasing the BSA concentration or using a different dilution method. |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to confirm. |
| Cell Seeding Density | Optimize and standardize the cell seeding density. Cells that are too sparse or too confluent can respond differently to cytotoxic agents. |
| Edge Effects in Plates | Minimize "edge effects" in multi-well plates by not using the outer wells for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity. |
Issue 2: Unexpected or Weak Apoptosis Induction
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for inducing apoptosis in your specific cell line. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Conduct a time-course experiment to identify the optimal time point for detecting apoptotic markers (e.g., caspase activation, Annexin V staining) after this compound treatment. |
| Assay-Specific Issues | Ensure proper controls are included for your apoptosis assay (e.g., positive and negative controls). For flow cytometry-based assays, proper compensation and gating are critical. |
| Influence of Oleate | Be aware that oleic acid can have pro-survival effects in some contexts, potentially counteracting the pro-apoptotic effects of kahweol.[1] |
Quantitative Data Summary
Table 1: Reported Bioactive Concentrations of Kahweol
| Biological Effect | Cell Line(s) | Effective Concentration Range | Reference(s) |
| Inhibition of Cell Proliferation | HER2-overexpressing breast cancer cells | Preferential inhibition observed | |
| Induction of Apoptosis | Hepatocellular carcinoma cells | 40 µM | |
| Anti-inflammatory Effects | Macrophages | 0.5 - 10 µM | |
| Anti-angiogenic Effects | HUVECs | 25 - 75 µM |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture
This protocol is designed to minimize precipitation and ensure consistent delivery of the lipophilic this compound to cells in culture.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in sterile, anhydrous DMSO or ethanol to create a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Complexation with Bovine Serum Albumin (BSA):
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free culture medium.
-
Warm the BSA solution to 37°C.
-
In a sterile tube, dilute the this compound stock solution into the warm BSA solution to an intermediate concentration. The molar ratio of this compound to BSA can be optimized, but a starting point of 2:1 to 5:1 is common for fatty acids.
-
Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to allow for complexation.
-
-
Final Dilution in Culture Medium:
-
Add the this compound-BSA complex to your complete cell culture medium to achieve the desired final concentrations.
-
Gently mix the final solution before adding it to your cells.
-
Always prepare fresh dilutions for each experiment.
-
Protocol 2: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (prepared as described above) and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Kahweol-Modulated Signaling Pathways
Kahweol has been shown to exert its anti-cancer and anti-inflammatory effects by modulating several key signaling pathways. Inconsistencies in experimental results can sometimes be clarified by examining different nodes within these pathways.
Caption: this compound Signaling Pathways.
Experimental Workflow for Troubleshooting Inconsistent Results
When faced with inconsistent data, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the variability.
Caption: Troubleshooting Experimental Workflow.
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
kahweol oleate interference in biological assays
Welcome to the technical support center for researchers utilizing kahweol oleate in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might its biological activity affect my experiments?
This compound is a diterpene ester naturally found in coffee beans, formed from kahweol and oleic acid.[1] Kahweol, the active moiety, is known to exhibit a range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties.[2][3] It can modulate several key signaling pathways, which may influence experimental outcomes if not properly controlled for.
Q2: My cell viability assay (e.g., MTT, XTT) shows unexpected results when using this compound. What could be the cause?
Kahweol itself has been shown to have cytotoxic effects on various cancer cell lines, inducing apoptosis and cell cycle arrest.[3][4] Therefore, observed changes in cell viability are likely a true biological effect of the compound. However, it is also possible for compounds with reducing potential to directly interact with tetrazolium salts like MTT, leading to a false positive signal for cell viability. It is crucial to include a "compound only" control (without cells) to rule out direct reduction of the assay reagent.
Q3: I am observing inhibition in my luciferase reporter assay. Is this a genuine effect on my signaling pathway of interest?
While kahweol is known to modulate pathways that are often studied with luciferase reporters (e.g., NF-κB, STAT3), small molecules can also directly inhibit the luciferase enzyme. This would lead to a decrease in luminescence that could be misinterpreted as pathway inhibition. To validate your results, consider performing a counter-screen with purified luciferase enzyme to test for direct inhibition.
Q4: I am encountering high background signals in my fluorescence-based assays. Could this compound be the cause?
Many natural products exhibit autofluorescence, which can interfere with fluorescence-based assays by increasing the background signal. Kahweol has a maximum UV absorption at approximately 290 nm. To mitigate potential autofluorescence, it is recommended to perform a spectral scan of this compound to determine its excitation and emission profile. If there is an overlap with your fluorescent probes, consider using fluorophores with different spectral properties.
Q5: How should I prepare and handle this compound for cell-based assays?
This compound is a lipophilic compound, described as a light yellow oil. Due to its oleate component, it is poorly soluble in aqueous media. For cell culture experiments, it should be dissolved in an appropriate organic solvent, such as DMSO, to create a stock solution. It is important to consider the final concentration of the solvent in your assay, as high concentrations can have their own cytotoxic effects. The stability of this compound in cell culture media over the course of your experiment should also be considered, as degradation could affect the results.
Troubleshooting Guides
Issue 1: Discrepancies in Cell Viability Assays
Symptoms:
-
Inconsistent IC50 values between different viability assays (e.g., MTT vs. a non-enzymatic method).
-
High absorbance in "compound only" control wells in an MTT or similar assay.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Recommended Alternative Assays |
| Direct Reduction of Tetrazolium Salt | 1. Run a "compound only" control by adding this compound to cell-free media with the assay reagent. 2. If an increase in signal is observed, this indicates direct reduction. | * CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, less prone to interference from reducing compounds. * Trypan Blue Exclusion Assay: A manual method based on membrane integrity. * Real-time viability assays: Monitor cell health over time without relying on enzymatic conversion of a substrate. |
| Inherent Cytotoxicity of this compound | 1. Confirm cytotoxicity with an orthogonal method that relies on a different cellular mechanism (e.g., LDH release for membrane integrity). 2. Perform dose-response and time-course experiments to characterize the cytotoxic effect. | * LDH Release Assay: Measures lactate dehydrogenase released from damaged cells. * Annexin V/PI Staining: Detects apoptosis and necrosis via flow cytometry or fluorescence microscopy. |
Issue 2: Potential Interference in Luciferase Reporter Assays
Symptoms:
-
Potent, dose-dependent inhibition of luciferase activity.
-
Results are not aligning with expected biological outcomes based on other assays (e.g., Western blot for protein expression).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Recommended Alternative Assays |
| Direct Luciferase Inhibition | 1. Perform a cell-free luciferase inhibition assay using purified luciferase enzyme and your concentrations of this compound. 2. A decrease in luminescence in the cell-free system confirms direct inhibition. | * Use a different reporter gene: Assays with alternative reporters like β-galactosidase or secreted alkaline phosphatase (SEAP) can validate the biological effect. * Directly measure downstream events: Use methods like qPCR or Western blotting to quantify the expression of the target gene or protein. |
Issue 3: Autofluorescence in Fluorescence-Based Assays
Symptoms:
-
High background fluorescence in wells containing this compound, even without fluorescent probes.
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Recommended Alternative Assays |
| Intrinsic Fluorescence of this compound | 1. Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay in a plate reader. 2. If significant fluorescence is detected, subtract the background fluorescence from your experimental wells. | * Use fluorophores with non-overlapping spectra: Shift to red-shifted dyes if the interference is in the blue or green spectrum. * Time-Resolved Fluorescence (TRF): Can distinguish between the short-lived fluorescence of the compound and the long-lived signal of a TRF probe. * Luminescence or colorimetric assays: These methods are not affected by fluorescence. |
Data Summary
The following table summarizes the known effects of kahweol on various signaling pathways, which may be relevant to the activity of this compound.
| Signaling Pathway | Effect of Kahweol | Cell Line/Model | Reference |
| AMPK | ↑ Phosphorylation (Activation) | 3T3-L1 cells | |
| AKT | ↓ Phosphorylation (Inhibition) | 3T3-L1 cells, HT-29 cells | |
| STAT3 | ↓ Phosphorylation (Inhibition) | A549 cells, Hepatocellular Carcinoma cells | |
| NF-κB | ↓ Activation | Primary Kupffer and Hepatocytes | |
| ERK1/2 | No significant effect or inhibition depending on context | 3T3-L1 cells, Oral Squamous Carcinoma cells | |
| Nrf2 | ↑ Activation | Cellular models |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces MTT tetrazolium salt.
Materials:
-
This compound stock solution
-
Cell culture medium (phenol red-free recommended)
-
MTT reagent (5 mg/mL in PBS)
-
96-well plate
-
Spectrophotometer (570 nm)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate.
-
Include a vehicle control (medium with the same concentration of solvent).
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.
-
Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. An increase in absorbance in the this compound wells compared to the vehicle control indicates direct reduction.
Protocol 2: Cell-Free Luciferase Inhibition Assay
Objective: To determine if this compound directly inhibits firefly luciferase.
Materials:
-
This compound stock solution
-
Recombinant firefly luciferase
-
Luciferase assay buffer
-
Luciferin substrate
-
ATP
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the luciferase assay buffer in the 96-well plate.
-
Include a vehicle control and a known luciferase inhibitor as a positive control.
-
Add recombinant luciferase to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Prepare the luciferase detection reagent by mixing luciferin and ATP in the assay buffer according to the manufacturer's instructions.
-
Add the detection reagent to each well to initiate the reaction.
-
Immediately measure the luminescence. A dose-dependent decrease in luminescence indicates direct inhibition.
Visualizations
Caption: Logical workflow for troubleshooting assay interference.
Caption: Decision tree for validating cell viability data.
Caption: Overview of signaling pathways affected by kahweol.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Kahweol and its Oleate Ester
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of related compounds is paramount. This guide provides a detailed comparison of the bioactivities of the coffee-derived diterpene, kahweol, and its ester derivative, kahweol oleate. Due to a notable scarcity of direct experimental data on this compound in publicly available research, this guide also incorporates data from other fatty acid esters of kahweol, such as the palmitate and acetate esters, to infer potential structure-activity relationships.
This comparative analysis summarizes available quantitative data, outlines detailed experimental methodologies for key bioactivity assays, and presents visual diagrams of relevant signaling pathways to facilitate a comprehensive understanding.
Summary of Bioactivities: Kahweol vs. Kahweol Esters
The bioactivity of kahweol is well-documented, with extensive research highlighting its anti-inflammatory, antioxidant, and anti-cancer properties. The esterification of kahweol with fatty acids, such as oleic acid, is believed to alter its lipophilicity, which may, in turn, affect its absorption, distribution, metabolism, and ultimately, its biological activity. While specific data for this compound is limited, studies on other kahweol esters provide valuable insights.
| Bioactivity | Compound | Cell Line/Model | Key Findings | Reference |
| Anti-inflammatory | Kahweol | LPS-activated RAW264.7 macrophages | Significantly inhibited PGE2 and NO synthesis in a dose-dependent manner (0.5–10 μM). Reduced mRNA and protein levels of COX-2 and iNOS. | [1] |
| Kahweol | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibited COX-2 expression and MCP-1 secretion in a dose-dependent manner.[2][3] | ||
| Kahweol Acetate | - | Attenuated cancer formation, proliferation, and migration by inhibiting MMP-9. This was achieved by suppressing PMA-induced NF-κB activity and the Akt, p38 MAPK, and JNK1/2 signaling pathways. | ||
| Antioxidant | Kahweol | - | Suggested to have more effective antioxidant activity than cafestol due to an extra conjugated double bond. | |
| Kahweol | Hepatocytes | Activates the Nrf2/HO-1 pathway by decreasing Keap1 expression, independent of p62 and autophagy pathways. | ||
| Anti-cancer | Kahweol | Human prostate cancer cells (LNCaP, PC-3, DU145) | Inhibited proliferation and migration in a dose-dependent manner. | |
| Kahweol Acetate | Human prostate cancer cells (LNCaP, PC-3, DU145) | Synergistically with cafestol, inhibited proliferation and migration, induced apoptosis, and inhibited epithelial-mesenchymal transition. | ||
| Kahweol | HER2-overexpressing breast cancer cells | Inhibited cell proliferation and induced apoptosis by suppressing fatty acid synthase. | ||
| Anti-angiogenic | Kahweol | Human Microvascular Endothelial Cells (HMVECs) | Inhibited proliferation, tubule formation, and migration in a dose-dependent manner (25–75 μM). | |
| Kahweol Palmitate | Human Microvascular Endothelial Cells (HMVECs) | Inhibited angiogenesis, with a more significant effect observed for kahweol palmitate compared to cafestol palmitate. Reduced HMVEC viability and proliferation, and inhibited VEGFR2 expression and downstream Akt signaling. |
Key Signaling Pathways
The biological effects of kahweol and its esters are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
NF-κB Signaling Pathway in Inflammation
Kahweol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes such as COX-2 and iNOS. Kahweol can inhibit the activation of the IKK complex, thereby preventing NF-κB translocation and reducing inflammation.
Nrf2 Signaling Pathway in Antioxidant Response
The antioxidant effects of kahweol are partly mediated by the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like kahweol, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt phosphorylates numerous downstream targets, promoting cell survival and proliferation. Kahweol has been shown to inhibit this pathway at various points, contributing to its anti-cancer effects.
Experimental Protocols
Anti-inflammatory Activity Assay (Nitric Oxide Production)
Objective: To determine the effect of kahweol or its esters on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
RAW264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of kahweol, this compound, or a vehicle control for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubating for 10 minutes at room temperature.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The amount of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The results are expressed as the percentage of NO production relative to the LPS-stimulated control.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging activity of kahweol and its oleate ester using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Methodology:
-
A stock solution of DPPH in methanol is prepared. The working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Various concentrations of kahweol, this compound, or a standard antioxidant (e.g., ascorbic acid) are prepared in methanol.
-
In a 96-well plate, a small volume of the test compound solution is mixed with the DPPH working solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
Anti-cancer Activity Assay (MTT Cell Viability Assay)
Objective: To assess the cytotoxic effects of kahweol and this compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., human prostate cancer cells PC-3) are seeded in 96-well plates and allowed to attach and grow for 24 hours.
-
The cells are then treated with various concentrations of kahweol, this compound, or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion
Kahweol demonstrates significant bioactivity across a range of therapeutic areas, including inflammation, oxidative stress, and cancer. While direct comparative data for this compound is currently lacking in the scientific literature, studies on other fatty acid esters of kahweol, such as palmitate and acetate, suggest that esterification can modulate its biological effects, in some cases enhancing its potency. The increased lipophilicity of kahweol esters may improve their cellular uptake and interaction with molecular targets.
For researchers and drug development professionals, these findings underscore the potential of kahweol and its derivatives as lead compounds for novel therapeutics. Further research is critically needed to specifically evaluate the bioactivity of this compound and to conduct direct, quantitative comparisons with the parent compound, kahweol. Such studies will be instrumental in understanding the full therapeutic potential of these natural products.
References
- 1. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene | PLOS One [journals.plos.org]
- 3. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coffee Diterpenes: Focus on Kahweol Oleate and Other Bioactive Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of prominent diterpenes found in coffee, with a special focus on kahweol oleate. While extensive research has been conducted on the free forms, kahweol and cafestol, data on their esterified derivatives, such as this compound, are less abundant. This document summarizes the existing experimental data, outlines key experimental protocols, and visualizes the known signaling pathways to facilitate further research and drug development efforts in this area.
Overview of Coffee Diterpenes
Coffee contains a variety of diterpenes, with kahweol and cafestol being the most abundant. These compounds are present in coffee beans primarily as esters of fatty acids, such as palmitic, linoleic, and oleic acid. Another significant diterpene, particularly in Coffea canephora (Robusta), is 16-O-methylcafestol. The biological activities of these molecules, including anti-inflammatory, antioxidant, and anti-cancer effects, have garnered considerable scientific interest. However, it is important to note that some coffee diterpenes have also been associated with elevating serum cholesterol levels.[1]
Comparative Analysis of Biological Activities
While direct comparative studies on this compound are limited, this section aggregates available quantitative data for key coffee diterpenes to provide a baseline for comparison. The majority of the data pertains to the free forms, kahweol and cafestol, and some of their other esterified forms.
Anti-inflammatory Activity
Kahweol and cafestol have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways. Kahweol, in particular, has been shown to be a strong inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[2]
Table 1: Comparative Anti-inflammatory Effects of Coffee Diterpenes
| Compound | Model System | Assay | Key Findings | Reference |
| Kahweol | LPS-stimulated primary Kupffer cells and hepatocytes | Cytokine production assay | Decreased production of IL-1α, IL-1β, IL-6, and TNF-α. | [3] |
| Western Blot | Down-regulation of phospho-NF-κB and phospho-STAT3 expression. | [3] | ||
| Cafestol | LPS-stimulated murine macrophages | Prostaglandin E2 (PGE2) production | Inhibition of PGE2 production. | [4] |
| Western Blot | Inhibition of ERK2 and MEK1. | |||
| 16-O-methylcafestol | - | - | Limited data available on anti-inflammatory activity. Further research is needed. | |
| This compound | - | - | No direct experimental data on anti-inflammatory activity found. The activity is inferred from its parent compound, kahweol. | - |
Anti-cancer Activity
The anti-cancer properties of coffee diterpenes have been extensively studied, with research highlighting their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.
Table 2: Comparative Anti-cancer Effects of Coffee Diterpenes
| Compound | Cancer Cell Line | Assay | Key Findings (IC50 or % inhibition) | Reference |
| Kahweol | HER2-overexpressing breast cancer cells | Cell proliferation assay | Preferentially inhibited cell proliferation and induced apoptosis. | |
| Western Blot | Reduced levels of HER2 protein, phosphorylated Akt, mTOR, and cyclin D1. | |||
| Human endothelial cells (HUVEC) | Cell invasion assay | 52% inhibition of invasion at 75 µM. | ||
| Cell migration assay ("wound healing") | 66% inhibition of migration after 24h at 75 µM. | |||
| Cafestol | Renal carcinoma Caki cells | Apoptosis assay | Induced G1 phase cell cycle arrest and apoptosis. | |
| Western Blot | Down-regulation of Bcl-2, Bcl-xL, Mcl-1, and FLIP; suppressed Akt pathway signaling. | |||
| 16-O-methylcafestol | - | - | Limited data available on anti-cancer activity. Further research is needed. | |
| This compound | - | - | No direct experimental data on anti-cancer activity found. The activity is inferred from its parent compound, kahweol. | - |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the comparison tables to enable replication and further investigation.
Anti-inflammatory Activity Assays
-
Cell Line: Murine macrophage cell line (e.g., J774).
-
Protocol:
-
Plate cells (1 x 10^6 cells/mL) and incubate with varying concentrations of the diterpene compound (e.g., 6.25 to 100 µM) for a specified pre-treatment time.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure the accumulation of nitrite (a stable product of NO) in the culture medium using the Griess reaction.
-
Determine the absorbance of the reaction product at 560 nm using a microplate reader.
-
Calculate nitrite concentrations using a sodium nitrite standard curve.
-
-
Endpoint: Inhibition of LPS-induced NO production.
-
Cell Source: Isolated human neutrophils.
-
Protocol:
-
Isolate neutrophils from human blood.
-
Incubate the cells with the test compound (e.g., 0.1, 1, and 10 µg/mL) for 15 minutes at 37°C.
-
Stimulate the cells with phorbol myristate acetate (PMA) (0.1 µg/mL) for 15 minutes at 37°C.
-
Centrifuge the cell suspension and collect the supernatant.
-
Measure MPO activity in the supernatant using a suitable substrate (e.g., o-dianisidine dihydrochloride and H2O2).
-
-
Endpoint: Inhibition of PMA-induced MPO release.
Anti-cancer Activity Assays
-
Cell Lines: Various cancer cell lines (e.g., A549, HeLa, HepG2).
-
Protocol:
-
Seed cells into 96-well plates at a density of 5 × 10^3 cells/well and incubate for 12 hours.
-
Expose the cells to different concentrations of the test compounds for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Remove the medium and MTT solution, and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Endpoint: IC50 value (concentration that inhibits cell growth by 50%).
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).
-
Protocol:
-
Use a commercially available cell invasion assay kit (e.g., with a Boyden chamber coated with Matrigel).
-
Plate HUVECs in the upper chamber in serum-free media containing the test compound at various concentrations.
-
Add complete media to the lower chamber as a chemoattractant.
-
Incubate for a specified period (e.g., 24 hours).
-
Quantify the number of cells that have invaded through the Matrigel and migrated to the lower chamber using a fluorescent dye and a fluorescence plate reader.
-
-
Endpoint: Percentage inhibition of cell invasion.
Signaling Pathways and Mechanisms of Action
The biological effects of coffee diterpenes are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways modulated by kahweol.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory and anti-cancer properties of coffee diterpenes, particularly kahweol and cafestol. However, there is a significant research gap concerning the specific biological activities of their oleate esters. The data presented in this guide, while comprehensive for the free forms, highlights the urgent need for dedicated studies on this compound and cafestol oleate.
For researchers and drug development professionals, this presents an opportunity. Future studies should focus on:
-
Direct Comparative Analyses: Conducting head-to-head studies comparing the efficacy of this compound, cafestol oleate, and 16-O-methylcafestol with their parent compounds and other esters.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by these esterified diterpenes.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models to assess their therapeutic potential.
By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this promising class of natural compounds.
References
- 1. Interaction of the Coffee Diterpenes Cafestol and 16-O-Methyl-Cafestol Palmitates with Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of Kahweol Oleate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory effects of kahweol oleate is limited in the currently available scientific literature. This guide therefore focuses on the well-documented anti-inflammatory properties of its parent compound, kahweol, a coffee-derived diterpene. The oleate ester functionalization in this compound may influence its bioavailability and potency, warranting further investigation. All data presented herein pertains to kahweol.
Executive Summary
Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of drug discovery. Kahweol, a natural diterpene found in coffee beans, has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[1] This guide provides a comparative analysis of the anti-inflammatory effects of kahweol against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies. Kahweol exhibits its anti-inflammatory action through the modulation of key signaling pathways, including NF-κB, STAT3, and MAPK, leading to a reduction in pro-inflammatory mediators.[2][3]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of kahweol has been evaluated in several experimental models. This section compares its performance with indomethacin, a commonly used NSAID, in both in vitro and in vivo settings.
In Vitro Anti-inflammatory Effects
Kahweol has been shown to significantly reduce the production of pro-inflammatory cytokines in various cell types. The following table summarizes the inhibitory effects of kahweol on key inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of Kahweol
| Cell Line | Inflammatory Stimulus | Mediator | Kahweol Concentration (µM) | % Inhibition / Reduction | Reference |
| Human Keratinocyte HaCaT Cells | TNF-α/IFN-γ | IL-1β mRNA | 5 | 62.7% | [3] |
| 10 | 67.6% | [3] | |||
| IL-1β Protein | 5 | 35.2% | |||
| 10 | 40.9% | ||||
| IL-6 mRNA | 10 | 49.2% | |||
| IL-6 Protein | 10 | 26.4% | |||
| CXCL8 mRNA | 5 | 37.0% | |||
| 10 | 48.8% | ||||
| CXCL8 Protein | 5 | 25.1% | |||
| 10 | 32.2% | ||||
| Human Endothelial Cells (HUVEC) | - | COX-2 Expression | 25 | ~40% | |
| 50 | ~80% | ||||
| MCP-1 Secretion | 25 | ~25% | |||
| 50 | ~50% |
In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Indomethacin | 5 mg/kg | Intraperitoneal | 5 hours | Significant Inhibition | |
| Indomethacin Analog (Compound 4f) | Not specified | Not specified | Not specified | 90.5% | |
| Indomethacin | Not specified | Not specified | Not specified | 86.7% |
Note: Direct comparative studies of kahweol and indomethacin in the same carrageenan-induced paw edema experiment were not found in the reviewed literature. The data for indomethacin is provided for reference from a study on indomethacin analogs. A study on the methanol extract of Cissus repens showed that at a dose of 500 mg/kg, it produced a 29.60% inhibition of paw edema, which was comparable to the 31.67% inhibition by 10 mg/kg of indomethacin.
Mechanism of Action: Key Signaling Pathways
Kahweol exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are crucial for the inflammatory response.
Inhibition of NF-κB, STAT3, and MAPK Pathways
Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), transcription factors such as NF-κB and STAT3 are activated, leading to the expression of inflammatory genes. Kahweol has been shown to inhibit the phosphorylation and activation of these transcription factors. Furthermore, kahweol can suppress the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38.
Caption: Kahweol inhibits inflammatory pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of kahweol or a positive control (e.g., diclofenac) for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of cytokines in the supernatant are quantified using commercially available ELISA kits.
-
-
Data Analysis: The percentage inhibition of each mediator is calculated relative to the LPS-stimulated control group.
Caption: In vitro anti-inflammatory assay workflow.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the in vivo anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into several groups (n=6-8 per group):
-
Vehicle control (e.g., saline)
-
Positive control (e.g., indomethacin, 5-10 mg/kg)
-
Test compound groups (various doses of kahweol)
-
-
Compound Administration: The test compound, positive control, or vehicle is administered intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Caption: In vivo anti-inflammatory assay workflow.
Conclusion
The available evidence strongly suggests that kahweol possesses significant anti-inflammatory properties, acting through the inhibition of key pro-inflammatory signaling pathways and mediators. Its efficacy in reducing inflammatory markers in vitro and edema in vivo highlights its potential as a lead compound for the development of new anti-inflammatory therapies. However, the lack of direct comparative data with standard NSAIDs in the same experimental settings and the need for studies specifically on this compound represent important areas for future research. Further investigation is required to fully elucidate the therapeutic potential of this compound and its derivatives in inflammatory diseases.
References
A Comparative Analysis of the Anticancer Potential of Kahweol and its Esters: Elucidating the Role of Fatty Acid Conjugation
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the anticancer properties of kahweol, a naturally occurring diterpene found in coffee beans, and its fatty acid esters, with a particular focus on the existing research landscape and the conspicuous absence of data on kahweol oleate. While kahweol and some of its esters, such as the acetate and palmitate, have demonstrated promising pro-apoptotic and anti-proliferative effects across various cancer cell lines, a significant knowledge gap exists regarding the specific anticancer activities of this compound. This guide aims to synthesize the available data on kahweol and its studied esters to provide a framework for future investigations into the potential therapeutic efficacy of this compound.
Comparative Anticancer Effects: Kahweol and Its Derivatives
Extensive research has established the anticancer potential of kahweol and its acetate and palmitate esters. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of a wide range of cancer cells.[1][2][3] The anticancer effects are often dose- and time-dependent.[3]
Below is a summary of the reported anticancer activities of kahweol and its derivatives against various cancer cell lines. It is important to note the absence of specific data for this compound in the current scientific literature.
Table 1: Comparative in vitro Anticancer Activity of Kahweol and its Esters
| Compound | Cancer Cell Line | Observed Effects | Key Molecular Targets/Pathways |
| Kahweol | HT-29 (Colorectal) | Significant cytotoxicity, induction of apoptosis.[4] | Activation of caspase-3, cleavage of PARP, downregulation of Bcl-2 and phosphorylated Akt. |
| A549 (Lung) | Inhibition of proliferation, induction of apoptosis. | Downregulation of STAT3 signaling. | |
| HER2-overexpressing breast cancer cells | Inhibition of cell proliferation, induction of caspase-3-dependent apoptosis. | Suppression of fatty acid synthase (FASN). | |
| MDA-MB-231 (Breast) | Inhibition of cell proliferation and clonogenicity, induction of apoptosis. | Activation of caspases 3/7 and 9, cytochrome c release. | |
| Kahweol Acetate | Fibrosarcoma HT-1080 | Attenuation of cancer formation, proliferation, and migration. | Inhibition of MMP-9 expression via suppression of NF-κB, Akt, p38 MAPK, and JNK1/2 signaling. |
| Kahweol Palmitate | - | Potent inducer of increased Glutathione S-transferase (GST) activity. | Enhancement of detoxification pathways. |
| This compound | - | No data available | - |
Signaling Pathways Implicated in Kahweol-Mediated Anticancer Activity
The anticancer effects of kahweol and its derivatives are attributed to their ability to modulate various signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates the key pathways targeted by kahweol, based on current research.
Caption: Signaling pathways modulated by kahweol and kahweol acetate in cancer cells.
Experimental Protocols: A General Framework
While specific protocols for this compound are unavailable, the following outlines a general workflow for assessing the anticancer properties of novel compounds, based on methodologies commonly employed in the study of kahweol and its derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: A generalized workflow for the MTT cell viability assay.
Future Directions and the Case for this compound Research
The existing body of research strongly supports the anticancer potential of kahweol and its fatty acid esters. The esterification of kahweol with different fatty acids, such as acetic and palmitic acid, appears to modulate its biological activity. It is therefore highly plausible that this compound, an ester of the monounsaturated omega-9 fatty acid oleic acid, may also possess significant and potentially unique anticancer properties.
Future research should prioritize the following:
-
Synthesis and Characterization: Chemical synthesis and purification of this compound.
-
In vitro Screening: Comprehensive screening of this compound's anticancer activity against a panel of cancer cell lines using standardized assays like the MTT assay.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the potential anticancer effects of this compound, including its impact on key signaling pathways involved in apoptosis, proliferation, and metastasis.
-
Comparative Studies: Direct comparative analysis of the anticancer efficacy of kahweol, this compound, and other kahweol esters to understand the structure-activity relationship.
The exploration of this compound's anticancer properties represents a promising and underexplored avenue in the development of novel, naturally derived therapeutic agents. This guide serves as a call to action for the scientific community to address this critical research gap.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytotoxicity of Kahweol in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Kahweol Oleate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of kahweol oleate, a significant diterpene ester found in coffee with potential pharmacological activities, is paramount for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative analysis of two primary analytical techniques—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantitative determination of this compound.
While direct cross-validation studies for this compound are not extensively published, this document outlines a comprehensive framework for such a study. The experimental protocols and performance data presented are based on established validation practices for the analysis of kahweol, cafestol, and other fatty acid esters, providing a reliable foundation for analytical method selection and cross-validation.[1][2][3]
Comparative Analysis of Analytical Methods
The choice between HPLC-DAD and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is a robust and widely used method for the quantification of diterpenes like kahweol.[1][4] It offers good precision and accuracy for relatively high-concentration samples. The diode-array detector provides spectral information that can aid in peak identification and purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for the analysis of trace amounts of this compound or for analysis in complex biological matrices. The mass spectrometer provides molecular weight and fragmentation information, which allows for highly specific and confident identification and quantification.
Data Presentation: A Comparative Summary of Method Performance
The following table summarizes the typical performance characteristics of HPLC-DAD and LC-MS for the analysis of compounds structurally similar to this compound. This data is illustrative and serves as a benchmark for what can be expected during a cross-validation study.
| Validation Parameter | HPLC-DAD | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.05-0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Specificity | Moderate | High |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and reliability of results. Below are representative protocols for the analysis of this compound using HPLC-DAD and LC-MS.
Protocol 1: Quantification of this compound using HPLC-DAD
This method is suitable for the quantification of this compound in coffee extracts and simple formulations.
a. Sample Preparation (Solid-Phase Extraction)
-
Accurately weigh 1.0 g of the ground coffee or formulation.
-
Extract the sample with 10 mL of a hexane:isopropanol (3:2, v/v) mixture by vortexing for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a methanol:water mixture to remove polar impurities.
-
Elute the this compound with acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
b. HPLC-DAD Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
Protocol 2: Quantification of this compound using LC-MS
This method is suitable for the sensitive and selective quantification of this compound in complex matrices such as plasma or tissue homogenates.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar ester).
-
Perform a liquid-liquid extraction using 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
b. LC-MS Instrumentation and Conditions
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.
Mandatory Visualization
To ensure the reliability and comparability of analytical results, a structured cross-validation workflow is essential. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-DAD and LC-MS are powerful techniques for the quantification of this compound. HPLC-DAD provides a robust and cost-effective solution for routine analysis in less complex matrices. In contrast, LC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace-level quantification.
A thorough cross-validation as outlined in this guide is indispensable to ensure that different analytical methods yield comparable and reliable results. This is fundamental for maintaining data integrity and consistency in research, development, and quality control environments. Researchers and drug development professionals are encouraged to apply these principles to their specific analytical challenges.
References
Kahweol Oleate: A Comparative Efficacy Analysis Against Standard Therapeutics in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of kahweol, the parent compound of kahweol oleate, against standard-of-care drugs in the fields of oncology and inflammation. Due to the limited availability of data on this compound specifically, this guide focuses on the biological activities of kahweol, from which the oleate ester's properties are inferred. The information presented herein is based on publicly available experimental data, and this guide is intended for an audience with a professional background in scientific research and drug development.
Anticancer Efficacy: Kahweol versus Trastuzumab in HER2-Positive Breast Cancer
The human epidermal growth factor receptor 2 (HER2) is a key oncogene in a significant portion of breast cancers. The targeted therapy Trastuzumab (Herceptin) is a standard-of-care monoclonal antibody for HER2-positive breast cancer. Emerging research indicates that kahweol also exhibits activity against HER2-overexpressing breast cancer cells, suggesting a potential role as a therapeutic agent.
Quantitative Comparison of In Vitro Efficacy
Direct comparative studies between kahweol and Trastuzumab are limited. The following table summarizes available in vitro efficacy data for each compound on the HER2-positive breast cancer cell line SK-BR-3. It is crucial to note that the experimental conditions in these studies may vary, and therefore, a direct comparison of IC50 values should be interpreted with caution.
| Compound | Cell Line | Assay | Efficacy Metric | Result | Citation |
| Kahweol | SK-BR-3 | Proliferation Assay | Inhibition of cell proliferation and reduction of HER2 protein levels | Substantial reduction in HER2 protein, mRNA, and transcriptional activity. Preferentially inhibited cell proliferation. | [1][2] |
| Trastuzumab | SK-BR-3 | XTT Cell Viability Assay | IC50 | 17.6 µg/mL (after 72h) | [3] |
| Trastuzumab | SK-BR-3 | LDH Releasing Assay | IC50 | 100 ng/mL | [4] |
Note: The significant variance in Trastuzumab's reported IC50 values highlights the sensitivity of this metric to the specific experimental protocol employed.
Mechanistic Differences in HER2-Positive Breast Cancer
Kahweol and Trastuzumab both target the HER2 signaling pathway, but through distinct mechanisms.
-
Trastuzumab: As a monoclonal antibody, Trastuzumab binds to the extracellular domain of the HER2 receptor. This binding is thought to inhibit the dimerization of HER2 with other HER family members, thereby blocking downstream signaling cascades like the PI3K/Akt and MAPK pathways.[5] It also flags the cancer cell for destruction by the immune system through antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Kahweol: Kahweol appears to downregulate the expression of HER2 at the protein and mRNA levels. It exerts its anticancer effects by upregulating the HER2 suppressor PEA3 and downregulating the HER2 upregulator AP-2. Additionally, kahweol has been shown to inhibit the PI3K/Akt pathway, leading to a reduction in downstream targets like mTOR and cyclin D1.
Anti-inflammatory Efficacy: Kahweol versus Celecoxib
Chronic inflammation is a key driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. Kahweol has also demonstrated potent anti-inflammatory properties, including the inhibition of COX-2.
Quantitative Comparison of In Vitro Efficacy
The following table provides a comparison of the in vitro COX-2 inhibitory activity of kahweol and Celecoxib.
| Compound | Assay System | Efficacy Metric | Result | Citation |
| Kahweol | Purified COX-2 Inhibition Assay | IC50 | 5.0 µg/mL | |
| Celecoxib | Human Dermal Fibroblasts (COX-2-mediated PGE2 production) | IC50 | 91 nmol/L | |
| Celecoxib | Human Recombinant COX-2 Enzyme Assay | IC50 | 0.08 µM |
Note: The data indicates that while both compounds inhibit COX-2, Celecoxib is significantly more potent, with IC50 values in the nanomolar range compared to the micromolar range for kahweol.
Mechanistic Differences in Anti-inflammatory Action
Both kahweol and Celecoxib exert their anti-inflammatory effects primarily through the inhibition of COX-2, which in turn reduces the production of pro-inflammatory prostaglandins. However, their broader mechanisms of action may differ.
-
Celecoxib: As a selective COX-2 inhibitor, Celecoxib's primary mechanism is to block the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2. This leads to a reduction in the synthesis of various prostaglandins involved in inflammation and pain.
-
Kahweol: In addition to inhibiting COX-2, kahweol has been shown to suppress the production of other inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. It can also inhibit the activation of the NF-κB and STAT3 signaling pathways, which are critical regulators of the inflammatory response.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity and Cell Proliferation Assays
-
Objective: To determine the effect of a compound on cell viability and proliferation.
-
Cell Lines: HER2-positive breast cancer cell lines (e.g., SK-BR-3, MDA-MB-453).
-
Methodology (MTT/XTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (e.g., kahweol, Trastuzumab) for a specified duration (e.g., 24, 48, 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the tetrazolium salt into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.
-
-
Methodology (LDH Release Assay):
-
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Target cells are incubated with effector cells or the test compound.
-
The amount of LDH released into the culture supernatant is quantified using a colorimetric assay.
-
COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity of a compound against the COX-2 enzyme.
-
Methodology (Enzyme Immunoassay - EIA):
-
A purified recombinant human COX-2 enzyme is used.
-
The enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.
-
The reaction measures the production of prostaglandin E2 (PGE2), a primary product of COX-2 activity.
-
The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA).
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
-
Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of a compound on the expression levels of specific proteins (e.g., HER2, p-Akt).
-
Methodology:
-
Cells are treated with the test compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the target proteins.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified to determine relative protein expression levels.
-
Measurement of Inflammatory Mediators
-
Objective: To quantify the levels of inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, NO) in cell culture supernatants.
-
Methodology (ELISA - Enzyme-Linked Immunosorbent Assay):
-
Cells (e.g., macrophages) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.
-
The cell culture supernatant is collected.
-
The concentration of the specific cytokine or chemokine in the supernatant is measured using a sandwich ELISA kit according to the manufacturer's instructions.
-
-
Methodology (Griess Assay for Nitrite):
-
Nitrite, a stable product of NO, is measured in the culture supernatant.
-
The supernatant is mixed with Griess reagent, which reacts with nitrite to form a colored azo compound.
-
The absorbance is measured at a specific wavelength, and the nitrite concentration is determined from a standard curve.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. HER2-specific T lymphocytes kill both trastuzumab-resistant and trastuzumab-sensitive breast cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of kahweol oleate and its structurally related compounds, the coffee diterpenes kahweol and cafestol. We will explore their comparative effects on key signaling pathways involved in antioxidant response, inflammation, and angiogenesis, supported by experimental data and detailed protocols.
Introduction to Kahweol, Cafestol, and their Esters
Kahweol and cafestol are natural diterpenes found in coffee beans.[1] They exist predominantly as fatty acid esters in unfiltered coffee, such as Turkish coffee and French press.[1] The primary structural difference between them is an extra double bond in the furan ring of kahweol.[1] This minor structural variance leads to differences in their biological activities.[2][3] this compound is the oleic acid ester of kahweol. While much of the mechanistic research has focused on the parent compounds, studies on esters, such as kahweol palmitate, indicate that esterification does not eliminate key biological activities like anti-angiogenic properties. These compounds have garnered significant interest for their potential pharmacological effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities.
Comparative Mechanism of Action
The biological activities of kahweol, cafestol, and their esters stem from their ability to modulate several critical cellular signaling pathways.
Antioxidant and Detoxification Effects: The Nrf2 Pathway
A primary mechanism for the protective effects of kahweol and cafestol is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to activators like kahweol and cafestol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the production of protective enzymes such as Heme Oxygenase-1 (HO-1) and Glutathione S-transferases (GSTs). Both diterpenes have been shown to induce this pathway, which is central to their hepatoprotective and chemopreventive functions.
Anti-Inflammatory Activity
Both kahweol and cafestol exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). They achieve this by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
However, they target different upstream signaling pathways.
-
Cafestol inhibits the phosphorylation of ERK2, which in turn blocks the translocation of the transcription factor AP-1.
-
Kahweol inhibits the activation of the NF-κB pathway by preventing the nuclear translocation of the p65 subunit. It also down-regulates the JAK/STAT signaling pathway by inhibiting the phosphorylation of JAK2, STAT1, and STAT3.
These distinct mechanisms highlight the nuanced differences arising from their subtle structural variations.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Kahweol, in particular, has been identified as a potent anti-angiogenic compound. Its mechanism involves the inhibition of several key steps in the angiogenic cascade:
-
Inhibition of Endothelial Cell Proliferation, Migration, and Invasion .
-
Inhibition of Tube Formation : Kahweol prevents endothelial cells from forming capillary-like structures.
-
Downregulation of Key Enzymes : It inhibits the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), which are crucial for remodeling the extracellular matrix during angiogenesis.
-
Suppression of VEGF Signaling : Kahweol targets the Vascular Endothelial Growth Factor (VEGF) pathway, a primary driver of angiogenesis. It has been shown to interfere with the VEGFR-2 signaling cascade.
Studies on kahweol palmitate confirm that esterified forms also possess anti-angiogenic properties, suggesting this compound likely shares this activity.
Quantitative Data Comparison
The following table summarizes the effective concentrations of kahweol and cafestol in various experimental models. Data for this compound is limited, and values for parent compounds are provided as a reference.
| Compound | Assay | Target/Cell Line | Effective Concentration | Citation |
| Kahweol | Anti-inflammatory | LPS-activated macrophages | 0.5–10 µM (inhibits IKK activation) | |
| Cafestol | Anti-inflammatory | LPS-activated macrophages | 0.5–10 µM (inhibits IKK activation) | |
| Kahweol | Anti-angiogenesis | Chicken Chorioallantoic Membrane | 50 nM (inhibits angiogenesis) | |
| Kahweol | Anti-angiogenesis | Mouse Aortic Ring Sprouting | 5 µM (inhibits sprouting) | |
| Kahweol | Anti-angiogenesis | HUVEC Tube Formation | 25-75 µM (dose-dependent inhibition) | |
| Kahweol | Anti-cancer | A549 lung cancer cells | 10–40 µM (induces apoptosis) |
Experimental Protocols
Protocol: Endothelial Cell Tube Formation Assay
This assay is used to evaluate the anti-angiogenic potential of a compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Methodology:
-
Plate Coating: Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice. Using pre-cooled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the BME is distributed evenly across the well surface.
-
Gelling: Incubate the plate at 37°C in a humidified incubator for 30-60 minutes to allow the BME to solidify into a gel.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-90% confluency. Harvest the cells using trypsin and neutralize. Centrifuge the cells and resuspend them in basal medium containing the desired concentrations of this compound, parent compounds, or vehicle control.
-
Seeding: Carefully add 100 µL of the cell suspension (containing 1.0 x 10⁴ to 1.5 x 10⁴ cells) on top of the solidified BME.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 to 18 hours. Monitor tube formation periodically.
-
Imaging: After incubation, visualize the tube network using an inverted microscope with a phase-contrast objective. For fluorescent imaging, cells can be pre-labeled or stained post-incubation with Calcein AM.
-
Quantification: Capture images and analyze them using angiogenesis software. Key parameters to quantify include total tube length, number of branch points, and number of loops.
Protocol: Nrf2 Transcription Factor Activity Assay
This is a colorimetric, ELISA-based assay designed to detect and quantify the activation of Nrf2 from nuclear extracts.
Methodology:
-
Prepare Nuclear Extracts: Treat cells (e.g., HepG2 hepatocytes) with test compounds (this compound, etc.) for a specified time. Harvest the cells and prepare nuclear extracts using a commercial extraction kit or a standard laboratory protocol. Determine the protein concentration of the extracts.
-
Binding Reaction: Add 5-10 µg of nuclear extract to the wells of a 96-well plate pre-coated with a specific double-stranded DNA sequence containing the Nrf2 consensus binding site.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow active Nrf2 in the extract to bind to the immobilized DNA.
-
Primary Antibody: Wash the wells to remove non-bound proteins. Add a primary antibody that specifically recognizes an epitope on Nrf2 that is accessible only when it is bound to DNA. Incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells again and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Development and Measurement: After a final wash, add a developing solution (e.g., TMB substrate). Once sufficient color has developed, add a stop solution.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of activated Nrf2 in the sample.
Summary and Conclusion
This compound, along with its parent compound kahweol and the related diterpene cafestol, modulates multiple signaling pathways crucial for cellular defense and homeostasis. While all three share anti-inflammatory, antioxidant, and anti-angiogenic properties, there are key differences in their molecular targets. Kahweol appears to have a broader range of action on inflammatory pathways (inhibiting both NF-κB and STATs) and is a well-documented anti-angiogenic agent. Cafestol is a potent activator of the Nrf2 pathway and targets the AP-1 pathway in inflammation.
Although direct comparative data for this compound is still emerging, evidence from related esters suggests it likely retains the significant anti-angiogenic and anti-proliferative activities of its parent compound. The provided protocols for Nrf2 activation and tube formation assays offer robust methods for directly comparing the potency and efficacy of this compound against kahweol and cafestol, providing valuable data for drug development and mechanistic studies.
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties [mdpi.com]
- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Kahweol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of kahweol, a diterpene found in coffee, and its close structural analog, cafestol. While the initial topic of interest was kahweol oleate, a comprehensive literature review revealed a scarcity of specific biological data for this esterified form. In contrast, kahweol and cafestol have been extensively studied, providing a robust dataset for comparison. It is important to note that in their natural source, coffee beans, these diterpenes are often present as esters of fatty acids, including oleic acid. However, most of the available pharmacological data pertains to their free forms.
This guide summarizes the current understanding of the anti-inflammatory, anti-cancer, and anti-diabetic properties of kahweol and cafestol, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways to facilitate reproducible research.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological effects of kahweol and cafestol across different therapeutic areas.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | Target | Potency (IC50 or % Inhibition) | Reference |
| Kahweol | COX-2 Expression | HUVEC | COX-2 | Dose-dependent inhibition | [1] |
| MCP-1 Secretion | HUVEC | MCP-1 | Dose-dependent inhibition | [1] | |
| NF-κB Activation | Macrophages | NF-κB | Significant inhibition | [2] | |
| Pro-inflammatory Cytokines (IL-1β, IL-6, CXCL8) & Chemokine (MDC) mRNA levels | TNF-α/IFN-γ-stimulated HaCaT cells | IL-1β, IL-6, CXCL8, MDC | IL-1β: 62.7% (5µM), 67.6% (10µM) reduction; IL-6: 49.2% (10µM) reduction; CXCL8: 37.0% (5µM), 48.8% (10µM) reduction; MDC: 38.6% (10µM) reduction | ||
| Pro-inflammatory Cytokines (IL-1β, IL-6, CXCL8) & Chemokine (MDC) protein levels | TNF-α/IFN-γ-stimulated HaCaT cells | IL-1β, IL-6, CXCL8, MDC | IL-1β: 35.2% (5µM), 40.9% (10µM) reduction; IL-6: 26.4% (10µM) reduction; CXCL8: 25.1% (5µM), 32.2% (10µM) reduction; MDC: 27.8% (10µM) reduction | ||
| Cafestol | COX-2 Expression | Macrophages | COX-2 | Suppresses expression | [2] |
| NF-κB Activation | Macrophages | NF-κB | Significant inhibition | [2] |
Table 2: Comparative Anti-Cancer Activity
| Compound | Cancer Type | Cell Line | Effect | Mechanism | Potency (Concentration) | Reference |
| Kahweol | Breast Cancer | MDA-MB231 | Inhibition of proliferation, induction of apoptosis | Increased caspase-3/7 and -9, increased cytochrome c | Not specified | |
| Lung Adenocarcinoma | A549 | Inhibition of proliferation, induction of apoptosis | Down-regulation of STAT3 signaling | 10-40 µM | ||
| HER2+ Breast Cancer | SKBR3 | Inhibition of proliferation, induction of apoptosis | Downregulation of HER2 signaling, FASN expression, and Akt phosphorylation | Not specified | ||
| Prostate Cancer | PC-3, DU145, LNCaP | Inhibition of proliferation and migration, enhanced apoptosis | Downregulation of STAT3, Bcl-2, Bcl-xL, and AR | Not specified | ||
| Cafestol | Prostate Cancer | PC-3, DU145, LNCaP | Inhibition of proliferation and migration, enhanced apoptosis | Downregulation of STAT3, Bcl-2, Bcl-xL, and AR | Not specified | |
| Renal Carcinoma | Caki cells | Induction of G1 arrest and apoptosis | Down-regulation of anti-apoptotic proteins and Akt phosphorylation | Not specified |
Table 3: Comparative Anti-Diabetic Activity
| Compound | Assay | Cell Line/Model | Effect | Mechanism | Potency (Concentration) | Reference |
| Kahweol | Glucose Uptake | 3T3-L1 adipocytes | Increased glucose uptake | Activation of AMPK | Dose-dependent | |
| Lipid Accumulation | 3T3-L1 adipocytes | Reduced lipid accumulation | Activation of AMPK | Not specified | ||
| Pancreatic β-cell function | STZ-treated INS-1 cells | Ameliorated β-cell function, increased insulin secretion, reduced ROS | Suppression of NF-κB, activation of p-AKT/Bcl-2 | Not specified | ||
| Cafestol | Glucose Metabolism | Humans with T2D | Reduced blood glucose levels | Increased GIP levels | Not applicable |
Key Signaling Pathways and Experimental Workflows
The biological effects of kahweol and cafestol are mediated through the modulation of several key signaling pathways. Understanding these pathways and the experimental methods to study them is crucial for reproducible research.
Signaling Pathways
Experimental Workflow: Investigating Kinase Pathway Activation
Detailed Experimental Protocols
Reproducibility in research is paramount. The following are detailed protocols for key experiments used to assess the biological effects of kahweol and its analogs.
NF-κB Activation Assay (Western Blot for p65 Subunit Translocation)
-
Objective: To determine the effect of a compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency. Pre-treat cells with various concentrations of kahweol or cafestol for 1 hour. Stimulate with an inflammatory agent (e.g., LPS at 1 µg/mL) for 30 minutes.
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic extracts using a commercial kit or standard biochemical procedures.
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) from each fraction on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation. Lamin B1 and β-actin can be used as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
MAPK Pathway Activation Assay (Western Blot for Phosphorylated ERK, JNK, and p38)
-
Objective: To assess the effect of a compound on the phosphorylation status of key MAP kinases (ERK, JNK, and p38), which indicates their activation.
-
Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with the test compound for 1 hour, followed by stimulation with a growth factor (e.g., EGF at 100 ng/mL) or an inflammatory stimulus for 15-30 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Block the membrane.
-
Incubate with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38) overnight at 4°C.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
-
Data Analysis: Normalize the phosphorylated protein levels to the total protein levels of ERK, JNK, and p38, respectively, by stripping and re-probing the membrane with antibodies against the total proteins.
-
PI3K/Akt Signaling Assay (Western Blot for Phosphorylated Akt)
-
Objective: To measure the effect of a compound on the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308), which is a downstream indicator of PI3K pathway activation.
-
Methodology:
-
Cell Culture and Treatment: Similar to the MAPK assay, serum-starve cells and then pre-treat with the compound before stimulating with a growth factor (e.g., insulin or IGF-1).
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the MAPK assay.
-
Western Blot:
-
Perform SDS-PAGE and protein transfer.
-
Block the membrane.
-
Incubate with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473).
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis: Normalize the p-Akt signal to the total Akt signal by re-probing the membrane with an anti-Akt antibody.
-
AMPK Activation Assay (Western Blot for Phosphorylated AMPK and ACC)
-
Objective: To determine if a compound activates AMPK by measuring the phosphorylation of AMPKα at Thr172 and its downstream target, ACC, at Ser79.
-
Methodology:
-
Cell Culture and Treatment: Grow cells and treat with the test compound for a specified time. A positive control such as AICAR or metformin can be used.
-
Cell Lysis and Protein Quantification: Follow the standard procedure.
-
Western Blot:
-
Perform SDS-PAGE and protein transfer.
-
Block the membrane.
-
Incubate with primary antibodies against phosphorylated AMPKα (p-AMPKα) and phosphorylated ACC (p-ACC).
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis: Normalize the phosphorylated protein levels to their respective total protein levels (total AMPKα and total ACC). An increase in the phosphorylation of both proteins indicates AMPK activation.
-
References
A Comparative Analysis of the Safety and Toxicity Profiles of Kahweol Oleate, Kahweol, and Cafestol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety and toxicity profiles of kahweol oleate and its parent compounds, the coffee-derived diterpenes kahweol and cafestol. Due to the limited direct toxicological data on this compound, this comparison synthesizes available information on kahweol, cafestol, and oleic acid to project a likely safety profile for the esterified compound. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key assays are provided.
Executive Summary
Kahweol and cafestol, two diterpenes found in unfiltered coffee, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticarcinogenic properties. Their safety profiles indicate selective cytotoxicity towards cancer cells over normal cells. Oleic acid, a common monounsaturated fatty acid, exhibits low acute toxicity. As an ester of kahweol and oleic acid, this compound's safety profile is anticipated to be influenced by both moieties. It is plausible that the esterification may alter its bioavailability and cellular uptake, potentially modulating its overall toxicological effects.
In Vitro Cytotoxicity
The cytotoxic effects of kahweol and cafestol have been evaluated in various cell lines, primarily demonstrating a selective effect against cancerous cells.
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| Kahweol | HT-29 (Colon Cancer) | MTT | 100-200 µM | Significant cytotoxicity, cell rounding, and detachment. | [1] |
| MDA-MB231 (Breast Cancer) | Not Specified | Not Specified | Inhibition of cell proliferation and induction of apoptosis. | [2] | |
| A549 (Lung Cancer) | Cell Viability/Proliferation | Time and dose-dependent | Anti-proliferative and pro-apoptotic effects. | [2] | |
| RAW 264.7 (Macrophage) | Not Specified | Not Specified | >90% cell viability, indicating no adverse effects on these normal cells. | [3] | |
| Cafestol | Caki (Kidney Cancer) | Not Specified | 10-40 µM | Inhibition of proliferation and induction of apoptosis. | [3] |
| RAW 264.7 (Macrophage) | Not Specified | Not Specified | >90% cell viability, indicating no adverse effects on these normal cells. | ||
| Oleic Acid | A549 (Lung Cancer) & PC-3 (Prostate Cancer) | MTT | IC50: 20 nM & 15 µM, respectively | Cytotoxic activity observed. | |
| MCF-7, HeLa, U-87-MG, CaCo-2 | MTT | Not Specified | No cytotoxic activity observed at the administered doses. | ||
| Rat Primary Hepatocytes | Not Specified | From 1 mM | Damage to the cytoplasmic membrane. |
In Vivo Acute and Subacute Toxicity
Direct acute toxicity data for isolated kahweol and cafestol are limited. However, a study on green coffee oil enriched with these diterpenes provides some insight.
| Substance | Species | Route | Dose | Observation | Citation |
| Green Coffee Oil (enriched with cafestol and kahweol) | Rat (female) | Gavage (single dose) | 2000 mg/kg | No mortality, suggesting an LD50 higher than this dose. | |
| Green Coffee Oil (enriched with cafestol and kahweol) | Rat (male) | Gavage (28 days) | 25, 50, and 75 mg/kg/day | Body weight decrease at the highest dose, decrease in serum glucose and triglycerides, and a relative increase in liver weight without histopathological changes. | |
| Oleic Acid | Rat | Oral | LD50: 25,000 - 74,000 mg/kg | Low acute toxicity. |
Genotoxicity
Studies on the genotoxicity of kahweol, cafestol, and oleic acid suggest a low potential for mutagenicity.
| Compound | Assay | System | Concentration | Result | Citation |
| Cafestol Palmitate & Kahweol/Cafestol Mix | Micronucleus Assay | HepG2 cells | Broad dose range | No genotoxic effects observed. | |
| Oleic Acid | Ames Test | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | Not Specified | No evidence of mutagenic effect, with or without metabolic activation (S9). | |
| Oleic Acid | Sister Chromatid Exchange (SCE) | Indian Muntjac Fibroblasts | Not Specified | Not genotoxic by itself but may exacerbate DNA damage caused by other genotoxins. |
Key Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
MTT Assay Workflow
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the test compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction and Measure: Add a stop solution and measure the absorbance at 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release.
Signaling Pathways in Toxicity and Cellular Defense
Kahweol and cafestol have been shown to modulate several signaling pathways involved in cellular stress response, apoptosis, and inflammation.
Nrf2-Mediated Antioxidant Response
Kahweol is a known activator of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.
Kahweol-induced Nrf2 activation.
Apoptosis Induction in Cancer Cells
Both kahweol and cafestol can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases. Cafestol has been shown to interact with Bcl-2 and Bax, potentially inhibiting the anti-apoptotic function of Bcl-2 and promoting the pro-apoptotic activity of Bax.
Apoptosis induction by cafestol and kahweol.
Discussion and Comparative Profile
Kahweol and Cafestol: The available data suggests that kahweol and cafestol exhibit a favorable safety profile, particularly in the context of their potential as anticancer agents. Their selective cytotoxicity towards cancer cells, coupled with a lack of genotoxicity in standard assays, is promising. However, it is important to note that at high concentrations, they may affect normal cells. The in vivo study with enriched green coffee oil indicates a high LD50, suggesting low acute toxicity.
Oleic Acid: Oleic acid is generally recognized as safe, with a very high oral LD50 in rats. It is a major component of the human diet. While some in vitro studies have shown cytotoxicity at high concentrations, it is not considered genotoxic.
This compound: As an ester of kahweol and oleic acid, the toxicity of this compound is likely to be low. The esterification may lead to altered physicochemical properties, such as increased lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially lead to:
-
Modified Bioavailability: The ester bond may be hydrolyzed in vivo by esterases, releasing kahweol and oleic acid. The rate and extent of this hydrolysis would be a key determinant of the overall toxicity.
-
Altered Cellular Uptake: The increased lipophilicity might enhance cellular uptake, which could either increase efficacy at lower concentrations or potentially increase cytotoxicity if the intracellular concentration of free kahweol becomes too high.
-
Reduced Direct Toxicity: It is also possible that the esterified form is less active than free kahweol, requiring hydrolysis for its biological effects. This could potentially result in a more sustained release of the active compound, leading to a better safety margin.
Conclusion
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Kahweol Oleate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of kahweol oleate, a diterpene ester derived from coffee beans. By adhering to these protocols, you can maintain a safe laboratory environment and ensure regulatory compliance.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. While not classified as a hazardous substance, it may cause irritation and could be harmful if inhaled, swallowed, or absorbed through the skin.[1]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[1]
Characterization of this compound Waste
This compound is a light yellow oil.[2] For disposal purposes, it should be treated as a non-hazardous chemical waste, with special consideration given to its oily nature. It is imperative not to mix this compound waste with hazardous materials, as this would require the entire mixture to be disposed of as hazardous waste, leading to increased costs and regulatory complexity.[1]
Step-by-Step Disposal Procedure
Follow these steps for the safe and effective disposal of this compound:
Step 1: Segregate the Waste Isolate this compound waste from all other chemical waste streams at the point of generation. This includes separating it from hazardous chemicals, biological waste, and radioactive materials.
Step 2: Select an Appropriate Waste Container Use a dedicated, leak-proof container made of a material compatible with oily substances, such as high-density polyethylene (HDPE). The container should have a secure screw-top cap to prevent spills and evaporation.[3]
Step 3: Label the Waste Container Clearly label the waste container with the following information:
-
"Non-Hazardous Waste: this compound"
-
Accumulation Start Date (the date the first drop of waste is added)
-
Principal Investigator's Name and Laboratory Information
Accurate labeling is crucial for proper waste management and compliance.
Step 4: Store the Waste Container Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials. Ensure the container is kept closed except when adding waste.
Step 5: Arrange for Disposal Once the container is full or has been in storage for a designated period (consult your institution's guidelines, often not to exceed one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Do not pour this compound down the drain or dispose of it in the regular trash.
Empty Containers: Containers that once held this compound should be managed as follows:
-
Ensure the container is completely empty with no free-flowing liquid.
-
Deface or remove the original product label.
-
Dispose of the empty container in the regular laboratory trash, unless your institution's policy dictates otherwise.
Quantitative Data for this compound
For your reference, the following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 108214-30-8 |
| Molecular Formula | C38H58O4 |
| Molecular Weight | 578.86 g/mol |
| Appearance | Light yellow oil |
| Purity | ≥98% |
| Storage Temperature | -20°C |
Experimental Protocols and Methodologies
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental methodologies, please refer to relevant research publications. The biological activities of this compound, such as its anti-inflammatory, antioxidative, and anticancer properties, are documented in various studies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kahweol Oleate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Kahweol oleate, a diterpene found in coffee beans with a range of biological activities. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) for this compound
While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it also states that it may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause skin, eye, and respiratory irritation[1]. Therefore, a cautious approach utilizing standard laboratory PPE is recommended.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | To be worn at all times in the laboratory to protect against splashes[2]. |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves after use in accordance with good laboratory practices[1][3]. |
| Body Protection | Laboratory Coat | A standard cotton or cotton/poly blend lab coat is sufficient to protect skin and clothing from potential splashes[2]. |
| Respiratory Protection | Not Generally Required | Respiratory protection is not typically required when handling this compound, especially when adequate ventilation is available. Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and efficiency.
Step-by-Step Handling Protocol
| Step | Action | Detailed Instructions |
| 1. Receiving and Inspection | Inspect packaging upon arrival. | Check for any signs of damage or leakage. If compromised, follow spill procedures. |
| 2. Storage | Store in a cool, dry, and well-ventilated area. | Keep the container tightly closed. The product may ship with blue ice, suggesting it should be stored at -20°C. |
| 3. Preparation for Use | Allow the container to reach room temperature before opening. | This prevents condensation from forming inside the container. |
| 4. Handling and Use | Handle in a well-ventilated area or a chemical fume hood. | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. |
| 5. Weighing and Transferring | Use appropriate tools (e.g., spatula, weigh paper). | Minimize the creation of dust or aerosols. |
| 6. Spill Response | Evacuate the immediate area. | Prevent further leakage if safe to do so. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in a suitable, closed container for disposal. |
| 7. Disposal | Dispose of waste in accordance with local, state, and federal regulations. | Keep in suitable, closed containers for disposal. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as chemical waste through your institution's hazardous waste program. |
| Contaminated Labware (e.g., gloves, weigh paper, pipette tips) | Place in a designated, sealed waste container and dispose of as chemical waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container as non-hazardous waste, if permitted by your institution. The rinsate should be collected and disposed of as chemical waste. |
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
